Glucosylsphingosine-13C6
Description
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1/i16+1,20+1,21+1,22+1,23+1,24+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJTWTPUPVQKNA-DBGPLVPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[13C@H]1[13C@@H]([13C@H]([13C@@H]([13C@H](O1)[13CH2]O)O)O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Glucosylsphingosine-13C6: A Technical Guide to Synthesis, Purification, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification methods for Glucosylsphingosine-13C6, a critical internal standard for the accurate quantification of glucosylsphingosine in biological samples. Glucosylsphingosine is a key biomarker for Gaucher disease and is implicated in the pathophysiology of related neurodegenerative disorders.[1][2] This document outlines representative experimental protocols, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Synthesis of this compound
The chemical synthesis of this compound involves the coupling of a protected sphingosine backbone with a 13C6-labeled glucose donor. While specific, detailed protocols from a single source are proprietary and not fully available in the public domain, a general approach can be outlined based on established methods for glycosphingolipid synthesis.[3][4][5] The following represents a plausible multi-step chemical synthesis strategy.
Representative Chemical Synthesis Protocol
This protocol is a composite of general methods described in the literature and should be optimized for specific laboratory conditions. The synthesis involves the glycosylation of a protected sphingosine derivative with a protected and activated 13C6-glucose, followed by deprotection steps.
Step 1: Preparation of the Glycosyl Donor - Acetobromo-α-D-glucose-13C6
-
Commercially available D-glucose-13C6 is peracetylated using acetic anhydride and a catalyst (e.g., iodine or zinc chloride) to yield penta-O-acetyl-β-D-glucopyranose-13C6.
-
The peracetylated glucose is then treated with a solution of hydrogen bromide in glacial acetic acid to produce acetobromo-α-D-glucose-13C6, the glycosyl donor.
Step 2: Glycosylation
-
A suitably protected sphingosine derivative (e.g., with N-phthaloyl and O-TBDMS protecting groups) is dissolved in an aprotic solvent such as dichloromethane.
-
The glycosyl donor, acetobromo-α-D-glucose-13C6, is added along with a promoter, such as silver triflate or mercury cyanide, to facilitate the glycosidic bond formation.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
Step 3: Deprotection
-
The acetyl groups are removed from the glucose moiety using a mild base, such as sodium methoxide in methanol (Zemplén deacetylation).
-
The protecting groups on the sphingosine backbone are subsequently removed. For example, the N-phthaloyl group can be removed using hydrazine hydrate.
-
The final product, this compound, is then purified.
Quantitative Data for Synthesis
The following tables summarize typical reagents and reaction parameters. Actual amounts and conditions will vary based on the specific protecting group strategy and scale of the synthesis.
Table 1: Representative Reagents for this compound Synthesis
| Reagent | Molar Equivalent | Purpose |
| D-glucose-13C6 | 1.0 | Starting material for glycosyl donor |
| Acetic Anhydride | >5.0 | Acetylation of glucose |
| Hydrogen Bromide in Acetic Acid | ~1.2 | Bromination of acetylated glucose |
| Protected Sphingosine | 1.0 | Glycosyl acceptor |
| Silver Triflate | 1.1 | Glycosylation promoter |
| Sodium Methoxide | Catalytic | Deacetylation |
| Hydrazine Hydrate | Excess | Deprotection of sphingosine |
Table 2: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value |
| Glycosylation | |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
| Deprotection | |
| Deacetylation Temperature | 0°C to Room Temperature |
| Deacetylation Time | 1 - 4 hours |
| Final Deprotection Temperature | Reflux |
| Final Deprotection Time | 4 - 16 hours |
| Overall Yield | Variable, typically 30-50% |
Purification of this compound
Purification of the synthesized this compound is crucial to ensure its suitability as an internal standard. Chromatographic techniques are most commonly employed for this purpose.[6][7]
Representative Purification Protocol
This protocol outlines a general approach for the purification of this compound using silica gel column chromatography followed by a potential polishing step with high-performance liquid chromatography (HPLC).
Step 1: Initial Purification by Silica Gel Chromatography
-
The crude reaction mixture from the final deprotection step is concentrated under reduced pressure.
-
The residue is redissolved in a minimal amount of the mobile phase and loaded onto a silica gel column.
-
The column is eluted with a solvent gradient, typically a mixture of chloroform and methanol, with an increasing proportion of methanol.
-
Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
Fractions containing pure this compound are pooled and the solvent is evaporated.
Step 2: (Optional) Final Purification by HPLC
-
For very high purity requirements, the product from the silica gel chromatography can be further purified by reversed-phase HPLC.
-
A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid.
-
The peak corresponding to this compound is collected, and the solvent is removed by lyophilization.
Quantitative Data for Purification
Table 3: Typical Parameters for Purification of this compound
| Parameter | Value |
| Silica Gel Chromatography | |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Chloroform:Methanol gradient (e.g., 95:5 to 80:20) |
| HPLC | |
| Stationary Phase | C18 reversed-phase column |
| Mobile Phase | Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid gradient |
| Flow Rate | 1 - 10 mL/min (analytical to preparative) |
| Final Purity | >98%[8][9] |
Signaling Pathways Involving Glucosylsphingosine
Elevated levels of glucosylsphingosine are not merely a biomarker but also an active participant in cellular signaling cascades, contributing to the pathology of Gaucher disease and associated neurodegenerative conditions.[10][11]
Glucosylsphingosine and mTOR Signaling
Glucosylsphingosine has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[12][13] This activation can disrupt cellular homeostasis, including lysosomal function and autophagy, which are critical for cellular health.
References
- 1. zywiebio.com [zywiebio.com]
- 2. centogene.com [centogene.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical syntheses of [13C]- and [14C]-labelled glucosphingolipids - Lookchem [lookchem.com]
- 5. The synthetic pathway for glucosylsphingosine in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Extraction and Effective Separation of Galactosylsphingosine (Psychosine) and Glucosylsphingosine from Other Glycosphingolipids in Pathological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. 13C6 Glucosylsphingosine (d18:1) - Cayman Chemical [bioscience.co.uk]
- 10. Glucosylsphingosine Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 11. Glucosylsphingosine Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
Glucosylsphingosine-13C6: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, structure, and biological significance of isotopically labeled Glucosylsphingosine, a critical biomarker in Gaucher disease.
Introduction
Glucosylsphingosine (lyso-Gb1), the deacylated form of glucosylceramide, has emerged as a pivotal biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase.[1][2] Its accumulation is directly linked to the pathophysiology of the disease, particularly the neurological manifestations.[2][3] Glucosylsphingosine-13C6 is a stable isotope-labeled internal standard designed for the accurate quantification of endogenous glucosylsphingosine in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, as well as insights into the metabolic and signaling pathways of its unlabeled analogue.
Chemical Properties and Structure
This compound is a synthetic, isotopically enriched form of glucosylsphingosine where six carbon atoms in the glucose moiety are replaced with the heavy isotope, 13C.[4] This labeling provides a distinct mass shift, enabling its use as an ideal internal standard for precise quantification in complex biological samples.[5]
| Property | Value | Reference |
| Formal Name | 2S-amino-3R-hydroxy-4E-octadecen-1-yl, beta-D-glucopyranoside-1,2,3,4,5,6-13C6 | [6][7] |
| Synonyms | 1-beta-D-Glucosyl-1,2,3,4,5,6-13C6-sphingosine, 13C6-Glucosylsphingosine, Lyso-Gb1-13C6 | [6][7][8] |
| CAS Number | 299172-48-8 | [6][7][8] |
| Molecular Formula | C18[13C]6H47NO7 | [6][7] |
| Formula Weight | 467.6 g/mol | [1][6][7] |
| Purity | ≥98% | [1][6][7] |
| Formulation | Solid | [1][6][7] |
| Solubility | Soluble in Chloroform:Methanol (2:1), Ethanol, and Methanol | [6][7] |
| SMILES | O[13C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O[13C@H]1OC--INVALID-LINK--/C=C/CCCCCCCCCCCCC">C@@HN | [6][7] |
| InChI Key | HHJTWTPUPVQKNA-DBGPLVPSSA-N | [6][7] |
Metabolic Pathways of Glucosylsphingosine
Glucosylsphingosine is primarily formed through two metabolic pathways. The major pathway in the context of Gaucher disease involves the deacylation of accumulated glucosylceramide by acid ceramidase.[2][7][8] A secondary pathway involves the direct glucosylation of sphingosine, catalyzed by glucosylceramide synthase.[4][7]
Signaling Pathway in Neuronopathic Gaucher Disease
In neuronopathic forms of Gaucher disease, elevated levels of glucosylsphingosine have been shown to activate the mammalian target of rapamycin complex 1 (mTORC1).[2][3][8] This activation disrupts lysosomal biogenesis and autophagy, contributing to the neurodegenerative pathology observed in the disease.[2][8]
Experimental Protocols
The quantification of glucosylsphingosine in biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard such as this compound.[5][9][10]
Protocol: Quantification of Glucosylsphingosine in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound (e.g., 10 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.[11]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient from high to low organic content is used to elute the analyte.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glucosylsphingosine (unlabeled): m/z 462.3 → 282.3[11]
-
This compound (internal standard): m/z 468.3 → 288.3 (predicted)
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.
-
3. Data Analysis and Quantification:
-
A calibration curve is generated using known concentrations of unlabeled glucosylsphingosine spiked into a control matrix.
-
The peak area ratio of the analyte to the internal standard is calculated for each sample and calibrator.
-
The concentration of glucosylsphingosine in the unknown samples is determined by interpolating their peak area ratios against the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and clinicians in the field of Gaucher disease and other related sphingolipidoses. Its use as an internal standard ensures the high accuracy and precision required for robust clinical and research applications. A thorough understanding of its chemical properties, combined with knowledge of the metabolic and signaling pathways of its endogenous counterpart, is crucial for advancing our understanding of Gaucher disease and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a solid foundation for the reliable quantification of this critical biomarker.
References
- 1. Glucosylsphingosine is a key biomarker of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic pathway for glucosylsphingosine in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
The Pivotal Role of Glucosylsphingosine-13C6 in Advancing Lipidomics Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucosylsphingosine (GlcSph), once considered solely a catabolic intermediate of glucosylceramide, has emerged as a critical biomarker and bioactive lipid in its own right. Its accumulation is a hallmark of Gaucher disease, the most common lysosomal storage disorder, and it is increasingly implicated in other pathologies. The accurate quantification of GlcSph in complex biological matrices is therefore paramount for diagnostics, monitoring disease progression, and developing novel therapeutics. This technical guide delves into the indispensable role of isotopically labeled Glucosylsphingosine-13C6 as an internal standard in mass spectrometry-based lipidomics, ensuring the precision and reliability of quantitative analyses. This document provides a comprehensive overview of its application, detailed experimental protocols, and the biochemical pathways in which GlcSph is involved.
Introduction: The Significance of Glucosylsphingosine in Health and Disease
Glucosylsphingosine is a lysosphingolipid composed of a glucose molecule attached to a sphingosine backbone.[1] It is formed through the deacylation of glucosylceramide.[2] In healthy individuals, GlcSph is present at very low concentrations. However, in Gaucher disease, a genetic disorder caused by the deficiency of the enzyme glucocerebrosidase, GlcSph accumulates to toxic levels in lysosomes of macrophages.[3][4] This accumulation is directly linked to the pathophysiology of the disease, including immune dysregulation and skeletal abnormalities.[3] Consequently, GlcSph has been established as a highly sensitive and specific biomarker for the diagnosis and therapeutic monitoring of Gaucher disease.[5] Its accurate measurement is crucial for assessing disease burden and the efficacy of treatments like enzyme replacement therapy (ERT).[6][7]
The development of robust analytical methods for GlcSph quantification has been a key focus in lipidomics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[8][9] However, the accuracy of LC-MS/MS quantification can be affected by various factors, including sample loss during preparation and variations in instrument response.[10] To overcome these challenges, the use of a stable isotope-labeled internal standard is essential.
This compound: The Gold Standard Internal Standard
This compound is a synthetic version of GlcSph where six carbon atoms in the glucose moiety are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it chemically identical to the endogenous analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer.
Key Advantages of Using this compound:
-
Identical Physicochemical Properties: this compound behaves identically to endogenous GlcSph during sample extraction, chromatography, and ionization. This ensures that any sample loss or variability in analytical response affects both the analyte and the internal standard equally.[10]
-
Correction for Matrix Effects: Biological samples are complex mixtures that can enhance or suppress the ionization of the analyte of interest, a phenomenon known as the matrix effect. By co-eluting with the analyte, this compound experiences the same matrix effects, allowing for accurate correction of the analyte signal.[9]
-
Improved Accuracy and Precision: The use of this compound significantly improves the accuracy and precision of quantification, enabling reliable measurement of GlcSph concentrations across a wide dynamic range.
Quantitative Data: Glucosylsphingosine Levels in Biological Matrices
The following tables summarize typical concentrations of Glucosylsphingosine found in various human biological samples, highlighting the significant elevations observed in Gaucher disease patients.
Table 1: Glucosylsphingosine Concentrations in Human Plasma/Serum
| Population | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Citation(s) |
| Healthy Controls | 1.5 | 1.3 - 1.7 | [7] |
| Untreated Gaucher Disease (Type 1) | 180.9 | 145.4 - 216.5 | [7] |
| Treated Gaucher Disease (Type 1) | 89.0 | 69.2 - 129.4 | [7] |
Table 2: Glucosylsphingosine Concentrations in Human Dried Blood Spots (DBS)
| Population | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Citation(s) |
| Healthy Controls | Not typically detected | 2.1 - 9.9 | |
| Gaucher Disease Patients | 614.8 | 190.5 - 2380.6 |
Table 3: Glucosylsphingosine Concentrations in Human Urine
| Population | Median Concentration (nM) | Concentration Range (nM) | Citation(s) |
| Healthy Controls | Below Limit of Quantification | - | [8] |
| Untreated Gaucher Disease (Type 1) | 1.20 | 0.11 - 8.92 | [8] |
Signaling Pathways and Experimental Workflows
Simplified Sphingolipid Metabolism and Gaucher Disease Pathophysiology
Caption: Simplified pathway of Glucosylceramide metabolism and the impact of Gaucher Disease.
General Experimental Workflow for Glucosylsphingosine Quantification
Caption: General workflow for the quantification of Glucosylsphingosine using an internal standard.
Detailed Experimental Protocols
The following protocols are synthesized from multiple sources to provide a comprehensive guide for the quantification of Glucosylsphingosine in plasma and dried blood spots.
Protocol for Glucosylsphingosine Extraction from Human Plasma
Materials:
-
Human plasma (collected in EDTA or citrate tubes)
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Chloroform (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add 10 µL of the this compound internal standard solution.
-
Protein Precipitation and Lipid Extraction:
-
Add 200 µL of methanol to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 100 µL of chloroform.
-
Vortex for another 30 seconds.
-
-
Phase Separation:
-
Add 150 µL of water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Supernatant Collection: Carefully collect the upper aqueous/methanol layer, which contains the Glucosylsphingosine, and transfer it to a new microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol for Glucosylsphingosine Extraction from Dried Blood Spots (DBS)
Materials:
-
Dried blood spot cards
-
This compound internal standard solution (in 50% acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Hole punch (3 mm)
-
96-well plate
-
Plate shaker
-
Centrifuge with a plate rotor
Procedure:
-
DBS Punching: Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Extraction Solution Addition: Add 100 µL of the extraction solution (50% acetonitrile in water) containing the this compound internal standard to each well.
-
Elution: Seal the plate and incubate on a plate shaker at 45°C for 60 minutes.
-
Centrifugation: Centrifuge the plate at 3,000 x g for 10 minutes to pellet the paper disc.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials.
-
Analysis: The extract is ready for direct injection into the LC-MS/MS system.
LC-MS/MS Parameters for Glucosylsphingosine Analysis
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for good retention and separation from isobaric interferences like galactosylsphingosine. A C18 column can also be used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar Glucosylsphingosine.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Glucosylsphingosine (Endogenous): Precursor ion (m/z) 462.3 → Product ion (m/z) 282.3
-
This compound (Internal Standard): Precursor ion (m/z) 468.3 → Product ion (m/z) 288.3
-
Conclusion
This compound has become an indispensable tool in modern lipidomics research, particularly in the study of Gaucher disease and other sphingolipidoses. Its use as an internal standard in LC-MS/MS analysis provides the necessary accuracy and precision to reliably quantify endogenous Glucosylsphingosine levels in a variety of biological samples. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and clinicians to implement this powerful analytical strategy in their own laboratories. As research into the broader roles of Glucosylsphingosine in cellular signaling and disease continues to expand, the importance of accurate quantification, facilitated by stable isotope-labeled standards like this compound, will only continue to grow.
References
- 1. Scholars@Duke publication: Combined analysis of plasma or serum glucosylsphingosine and globotriaosylsphingosine by UPLC-MS/MS. [scholars.duke.edu]
- 2. Selective Extraction and Effective Separation of Galactosylsphingosine (Psychosine) and Glucosylsphingosine from Other Glycosphingolipids in Pathological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Rapid, single-phase extraction of glucosylsphingosine from plasma: A universal screening and monitoring tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucosylsphingosine Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 10. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Anchor: A Technical Guide to Glucosylsphingosine-13C6 as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in the research and clinical management of lysosomal storage disorders like Gaucher disease, accuracy is paramount. The quantification of biomarkers such as glucosylsphingosine (GlcSph) demands a robust methodology to ensure reliable results. At the heart of this accuracy lies the use of a stable isotope-labeled (SIL) internal standard, Glucosylsphingosine-13C6. This technical guide delves into the core mechanism of this compound as an internal standard, providing a comprehensive overview for professionals in the field.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The use of this compound is a cornerstone of the isotope dilution mass spectrometry (ID-MS) technique, widely regarded as a gold-standard for quantitative analysis.[1] The fundamental principle is to introduce a known quantity of the isotopically labeled analogue of the analyte into the sample at the earliest stage of analysis.[1] This "spike" of this compound, which is chemically identical to the endogenous GlcSph but has a greater mass due to the incorporation of six Carbon-13 isotopes, serves as an internal reference throughout the entire analytical process.[2]
Because this compound and the native GlcSph exhibit virtually identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer's source, will affect both the analyte and the internal standard to the same extent.[3][4] By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, accurate quantification can be achieved, effectively compensating for these potential sources of error.[1][4]
Mechanism of Action in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for the sensitive and specific quantification of GlcSph.[5][6][7] The workflow, underpinned by the use of this compound, can be broken down into several key stages:
1. Sample Preparation: A known amount of this compound is added to the biological matrix (e.g., plasma, dried blood spot) before any processing steps.[6][8] This is followed by protein precipitation, typically using organic solvents like methanol or acetonitrile, to release GlcSph and its labeled counterpart from plasma proteins.[7][8]
2. Liquid Chromatography (LC): The extracted sample is injected into an LC system. The chromatographic step is crucial for separating GlcSph from its isobaric isomer, galactosylsphingosine (psychosine), which can interfere with accurate quantification.[9] Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (C18) columns are commonly employed for this separation.[8][9] this compound co-elutes with the unlabeled GlcSph.[3]
3. Mass Spectrometry (MS): The eluent from the LC column enters the mass spectrometer, where the molecules are ionized, typically by electrospray ionization (ESI) in positive mode.[10] In the first stage of tandem mass spectrometry (MS1), the precursor ions corresponding to the protonated molecules of both GlcSph and this compound are selectively isolated.
4. Collision-Induced Dissociation (CID): The selected precursor ions are then fragmented in a collision cell.
5. Tandem Mass Spectrometry (MS2): In the second stage of mass spectrometry (MS2), specific product ions generated from the fragmentation of GlcSph and this compound are detected and quantified.[11] The ratio of the peak areas of the product ions from the analyte and the internal standard is then used to calculate the concentration of GlcSph in the original sample.[12]
Quantitative Performance Data
The use of this compound as an internal standard has been shown to yield excellent analytical performance. The following tables summarize typical quantitative data from validated LC-MS/MS methods.
Table 1: Method Validation Parameters for Glucosylsphingosine Quantification
| Parameter | Result | Reference |
| Linearity Range | 1 - 2500 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [13][14] |
| Intra-assay Precision (%CV) | 1.8% - 8.2% | [5][7] |
| Inter-assay Precision (%CV) | 3.8% - 10.2% | [5][7] |
| Accuracy (%Recovery) | 93.5% - 112.6% | [7] |
| Extraction Efficiency | 73% - 87% | [9] |
Experimental Protocols
Below are representative, detailed methodologies for the quantification of glucosylsphingosine using this compound as an internal standard.
Sample Preparation (from Plasma)
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte range).[9]
-
Add 500 µL of methanol containing the internal standard.[8]
-
Vortex the mixture for 1 minute to precipitate proteins.[8]
-
Centrifuge at 14,000 x g for 10 minutes.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC) or a C18 column (e.g., Waters Acquity UPLC BEH C18).[8][9]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glucosylsphingosine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Glucosylsphingosine Signaling Pathways in Gaucher Disease
Elevated levels of glucosylsphingosine are not merely a biomarker but are implicated in the pathophysiology of Gaucher disease.[3][15] Understanding its signaling pathways is crucial for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Combined analysis of plasma or serum glucosylsphingosine and globotriaosylsphingosine by UPLC-MS/MS. [scholars.duke.edu]
- 10. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A HILIC-MS/MS method for simultaneous quantification of the lysosomal disease markers galactosylsphingosine and glucosylsphingosine in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Glucosylsphingosine-13C6: A Technical Guide for Gaucher Disease Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Glucosylsphingosine (lyso-Gb1), and its isotopically labeled internal standard Glucosylsphingosine-13C6, in the landscape of Gaucher disease (GD) biomarker discovery. Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from a deficiency in the enzyme β-glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide.[1][2] This accumulation, primarily in macrophages, triggers a cascade of pathological events. Lyso-Gb1, the deacylated form of glucosylceramide, has emerged as a highly sensitive and specific biomarker for diagnosing, monitoring disease progression, and assessing therapeutic response in GD.[3][4] This guide provides a comprehensive overview of the experimental protocols for lyso-Gb1 quantification, quantitative data from patient cohorts, and the signaling pathways implicated in GD pathogenesis.
Pathophysiology of Gaucher Disease and the Role of Glucosylsphingosine
In Gaucher disease, the deficient activity of GCase leads to the accumulation of glucosylceramide within the lysosomes of macrophages.[3][5] These lipid-laden macrophages, known as Gaucher cells, infiltrate various organs, including the spleen, liver, and bone marrow, contributing to the clinical manifestations of the disease.[2][6] Glucosylceramide is subsequently deacylated to form glucosylsphingosine (lyso-Gb1).[3][5] Unlike the more lipophilic glucosylceramide, lyso-Gb1 is more soluble and can exit the lysosome, where it is believed to exert cytotoxic effects and contribute to the systemic pathology of Gaucher disease.[3]
Signaling Pathways in Gaucher Disease
The accumulation of lyso-Gb1 is implicated in several pathological signaling cascades, contributing to immune dysregulation and bone disease, two prominent features of Gaucher disease.
Caption: Overview of Gaucher Disease Pathophysiology.
The elevated levels of lyso-Gb1 contribute to a chronic inflammatory state by activating macrophages and other immune cells.[1] This leads to the secretion of pro-inflammatory cytokines and chemokines. Furthermore, lyso-Gb1 has been shown to directly impact bone metabolism by inhibiting osteoblast function and promoting osteoclastogenesis, leading to the skeletal abnormalities often observed in Gaucher patients.[7][8]
Caption: Lyso-Gb1's role in immune and bone pathology.
Quantitative Data on Glucosylsphingosine Levels
The concentration of lyso-Gb1 in plasma or dried blood spots (DBS) serves as a reliable indicator of disease status. Below are tables summarizing typical lyso-Gb1 concentrations in various cohorts.
Table 1: Glucosylsphingosine (lyso-Gb1) Levels in Plasma of Gaucher Disease Patients and Controls.
| Cohort | Number of Subjects (n) | Median Lyso-Gb1 (nM) | Range (nM) | Reference |
| Healthy Controls | 28 | 1.3 | 0.8 - 2.7 | [4][5] |
| Type 1 Gaucher Patients (untreated) | 64 | 230.7 | 15.6 - 1035.2 | [4][5] |
Table 2: Glucosylsphingosine (lyso-Gb1) Levels in Dried Blood Spots (DBS) of Gaucher Disease Patients and Controls.
| Cohort | Number of Subjects (n) | Median Lyso-Gb1 (ng/mL) | Range (ng/mL) | Reference |
| Healthy Controls | 277 | - | 2.1 - 9.9 | [9] |
| Gaucher Disease Patients | 52 | 614.8 | 190.5 - 2380.6 | [9] |
Table 3: Impact of Enzyme Replacement Therapy (ERT) on Plasma Glucosylsphingosine (lyso-Gb1) Levels.
| Patient Cohort | Lyso-Gb1 Level (ng/mL) | 95% Confidence Interval | p-value | Reference |
| Untreated GD Patients | 180.9 | 145.4 – 216.5 | <0.001 | [3] |
| ERT-Treated GD Patients | 89.0 | 69.2 – 129.4 | <0.001 | [3] |
Experimental Protocols for Glucosylsphingosine Quantification
Accurate and precise quantification of lyso-Gb1 is critical for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique, and the use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability in sample preparation and instrument response.[10][11]
Experimental Workflow
The general workflow for lyso-Gb1 quantification involves sample collection (plasma or DBS), extraction of the analyte and internal standard, chromatographic separation, and detection by mass spectrometry.
Caption: General workflow for lyso-Gb1 quantification.
Detailed Methodologies
1. Sample Preparation from Dried Blood Spots (DBS)
-
Materials:
-
DBS card with patient blood spot
-
Methanol:Acetonitrile:Water (80:15:5, v/v/v) containing this compound internal standard
-
96-well collection plate
-
Puncher (3.2 mm)
-
-
Protocol:
-
Punch a 3.2 mm disc from the DBS card into a well of a 96-well plate.
-
Add the extraction solution containing the internal standard to each well.
-
Seal the plate and incubate with shaking for a specified time (e.g., 30 minutes) to ensure complete extraction.
-
Centrifuge the plate to pellet the paper disc.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.[12][13]
-
2. Sample Preparation from Plasma
-
Materials:
-
Patient plasma sample
-
Methanol containing this compound internal standard
-
Microcentrifuge tubes
-
-
Protocol:
-
Pipette a small volume of plasma (e.g., 10-50 µL) into a microcentrifuge tube.
-
Add a specified volume of cold methanol containing the internal standard to precipitate proteins.[14]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[14]
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to achieve good separation from isobaric interferences.[11][15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous component.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glucosylsphingosine (Lyso-Gb1): Precursor ion (m/z) -> Product ion (m/z)
-
This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will depend on the instrument and adduct ion being monitored but are readily available in the cited literature)
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.
-
4. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of lyso-Gb1 and a fixed concentration of the internal standard.
-
Quantification: The concentration of lyso-Gb1 in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.
Conclusion
Glucosylsphingosine has been firmly established as a sensitive and specific biomarker for Gaucher disease.[3][4] Its quantification, facilitated by robust LC-MS/MS methods utilizing a stable isotope-labeled internal standard like this compound, provides invaluable information for diagnosis, disease monitoring, and the evaluation of therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers, scientists, and drug development professionals working to advance the understanding and treatment of Gaucher disease. The continued study of lyso-Gb1's role in the complex signaling pathways of GD will undoubtedly uncover new therapeutic targets and further refine patient management strategies.
References
- 1. Glucosylsphingosine (Lyso-Gb1) as a reliable biomarker in Gaucher disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylsphingosine Causes Hematological and Visceral Changes in Mice-Evidence for a Pathophysiological Role in Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylsphingosine Causes Hematological and Visceral Changes in Mice—Evidence for a Pathophysiological Role in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 9. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Gaucher's Pathogenesis: A Technical Guide to Preliminary Studies with Glucosylsphingosine-¹³C₆ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of ¹³C₆-labeled Glucosylsphingosine (GlcSph-¹³C₆) in cell culture models, providing a framework for investigating the pathophysiology of Gaucher disease (GD) and evaluating potential therapeutic interventions. Glucosylsphingosine, a deacylated metabolite of glucosylceramide, is a key biomarker for GD, and its elevated levels are implicated in the disease's pathology, particularly in neuronopathic forms.[1][2] The stable isotope-labeled GlcSph-¹³C₆ serves as a critical tool for precise quantification and metabolic tracing in in vitro systems.
Introduction to Glucosylsphingosine and its Role in Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide (GlcCer).[1][2] This accumulation, primarily in macrophages, results in a multisystemic disorder with varying degrees of severity. Glucosylsphingosine (lyso-Gb1), formed by the deacylation of GlcCer, is now recognized as a more sensitive and specific biomarker for GD than GlcCer itself.[1] Elevated plasma levels of GlcSph are strongly correlated with disease severity and therapeutic response.[3] Importantly, GlcSph is not merely a biomarker but is also considered a pathogenic molecule, contributing to the neurotoxic effects observed in neuronopathic Gaucher disease (nGD).[1][2][4]
Glucosylsphingosine-¹³C₆: A Tool for In Vitro Research
Stable isotope-labeled compounds are indispensable for modern biomedical research. Glucosylsphingosine-¹³C₆, in which six carbon atoms in the glucose moiety are replaced with the ¹³C isotope, is a powerful tool for in vitro studies for two primary reasons:
-
Internal Standard for Quantification: In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), GlcSph-¹³C₆ is used as an internal standard for the accurate and precise quantification of endogenous GlcSph in cell lysates and culture media. Its identical chemical properties and distinct mass allow for correction of variations in sample preparation and instrument response.
-
Metabolic Tracer: GlcSph-¹³C₆ can be introduced into cell culture systems to trace its metabolic fate. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the pathways of GlcSph uptake, transport, and enzymatic conversion, providing insights into its cellular processing and potential downstream signaling effects.
Quantitative Data from In Vitro Studies
The following tables summarize key quantitative findings from studies investigating the effects of Glucosylsphingosine in cell culture models.
Table 1: Glucosylsphingosine-induced mTORC1 Activation in Neuronal Cells
| Cell Line | Treatment | Analyte | Fold Change vs. Control | Reference |
| Wild-type neurons | Exogenous Glucosylsphingosine | p-mTOR (phosphorylated mTOR) | Increased | [1][2][5] |
| Wild-type neurons | Exogenous Glucosylsphingosine | p-S6 (phosphorylated S6 ribosomal protein) | Increased | [1][5] |
| nGD iPSC-derived neurons | - | p-mTOR | Increased | [1][2][5] |
| nGD iPSC-derived neurons | mTOR inhibitor | p-mTOR | Decreased | [1][2][5] |
Table 2: Effects of Glucosylsphingosine on Neuronal Cell Viability and Function
| Cell Line | Treatment | Parameter | Observation | Reference |
| LA-N-2 (cholinergic neuron-like) | 1-10 µM Glucosylsphingosine (18h) | Cell Morphology | Shriveled appearance, suppressed neurite outgrowth | [4] |
| LA-N-2 | 1-10 µM Glucosylsphingosine (18h) | Lysosomal Enzyme Activity | Dose-dependent reduction | [4] |
| LA-N-2 | 1-10 µM Glucosylsphingosine (18h) | Acetylcholine Levels | Declined | [4] |
| SH-Sy5y | 20 ng/mL and 200 ng/mL GlcSph (24h) | ATP Production | Reduced | [6] |
| SH-Sy5y | 20 ng/mL and 200 ng/mL GlcSph (24h) | Oxidative Stress | Increased | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Glucosylsphingosine in a cell culture setting.
Protocol for Investigating Glucosylsphingosine-Induced mTORC1 Signaling
This protocol is designed to assess the impact of exogenous Glucosylsphingosine on the mTORC1 signaling pathway in a neuronal cell line (e.g., SH-SY5Y or primary neurons).
Materials:
-
Neuronal cell line of choice
-
Complete cell culture medium
-
Glucosylsphingosine (unlabeled)
-
Glucosylsphingosine-¹³C₆ (for potential parallel tracer studies)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Prepare stock solutions of Glucosylsphingosine in DMSO.
-
Treat cells with varying concentrations of Glucosylsphingosine (e.g., 1-10 µM) for a specified time course (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO) group.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to their respective total protein levels.
-
Express the results as fold change relative to the vehicle control.
-
Protocol for Tracing the Metabolic Fate of Glucosylsphingosine-¹³C₆
This protocol outlines a hypothetical experiment to trace the uptake and metabolism of GlcSph-¹³C₆ in a Gaucher disease cell model (e.g., patient-derived fibroblasts or iPSC-derived neurons).
Materials:
-
Gaucher disease patient-derived cells and healthy control cells
-
Complete cell culture medium
-
Glucosylsphingosine-¹³C₆
-
LC-MS/MS system
-
Solvents for lipid extraction (e.g., methanol, chloroform, water)
-
Internal standards for other sphingolipids (if necessary)
Procedure:
-
Cell Culture and Labeling:
-
Culture Gaucher and control cells to near confluency.
-
Replace the culture medium with a fresh medium containing a known concentration of Glucosylsphingosine-¹³C₆ (e.g., 5 µM).
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the kinetics of uptake and metabolism.
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Perform a lipid extraction using a standard method (e.g., Bligh-Dyer or Folch extraction).
-
Collect the organic phase containing the lipids.
-
Dry the lipid extracts under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extracts in an appropriate solvent for LC-MS/MS analysis.
-
Develop an LC-MS/MS method to separate and detect Glucosylsphingosine-¹³C₆ and its potential downstream metabolites (e.g., ¹³C₆-labeled glucosylceramide, sphingosine, etc.).
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the peak areas of Glucosylsphingosine-¹³C₆ and any detected ¹³C-labeled metabolites at each time point.
-
Plot the concentration of each labeled species over time to determine the rate of uptake and conversion.
-
Compare the metabolic profiles of Gaucher and control cells to identify differences in Glucosylsphingosine metabolism.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: Metabolic pathways of Glucosylsphingosine formation in the lysosome.
Caption: Signaling cascade of Glucosylsphingosine-mediated mTORC1 activation.
Caption: Workflow for a Glucosylsphingosine-¹³C₆ metabolic tracer study.
Conclusion
The use of Glucosylsphingosine-¹³C₆ in cell culture provides a robust platform for dissecting the molecular mechanisms underlying Gaucher disease. By combining quantitative analysis of signaling pathways with metabolic tracing, researchers can gain unprecedented insights into the pathogenic roles of this critical biomarker. The experimental frameworks presented here offer a starting point for further investigations aimed at identifying novel therapeutic targets and developing more effective treatments for this debilitating disorder.
References
- 1. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of glucosylsphingosine (glucopsychosine) to cultured neuronal cells: a model system for assessing neuronal damage in Gaucher disease type 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucosylsphingosine affects mitochondrial function in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of Glucosylsphingosine-13C6 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide outlines a proposed framework for investigating the in vivo metabolic fate of Glucosylsphingosine-13C6. To date, no direct experimental studies on the in vivo metabolism of 13C-labeled Glucosylsphingosine have been published. The experimental protocols, data, and metabolic pathways described herein are based on established principles of sphingolipid metabolism, stable isotope tracing methodologies, and the known biochemistry of Glucosylsphingosine.
Introduction
Glucosylsphingosine (lyso-Gb1), the deacylated form of glucosylceramide, has emerged as a crucial biomarker for the diagnosis and therapeutic monitoring of Gaucher disease (GD).[1][2][3][4][5] In Gaucher disease, the deficient activity of the lysosomal enzyme glucocerebrosidase leads to the accumulation of glucosylceramide, which is subsequently converted to glucosylsphingosine by acid ceramidase.[6][7] Understanding the downstream metabolic fate of glucosylsphingosine is critical for elucidating its pathological roles and for the development of novel therapeutic strategies. The use of stable isotope-labeled Glucosylsphingosine, such as this compound, in in vivo tracing studies offers a powerful approach to map its metabolic transformations and tissue distribution. This guide provides a comprehensive overview of the proposed metabolic pathways, detailed experimental protocols for in vivo studies, and expected data outcomes.
Proposed Metabolic Pathways of Glucosylsphingosine
The metabolism of Glucosylsphingosine is believed to be primarily catabolic, occurring within the lysosome and other cellular compartments. The 13C6 label on the glucose moiety allows for the precise tracing of its metabolic products. The proposed primary metabolic pathway involves the enzymatic cleavage of the glycosidic bond, releasing glucose and sphingosine.
Following its formation, the liberated Sphingosine can enter several well-established metabolic pathways. It can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in numerous cellular processes.[4][8][9][10] Alternatively, sphingosine can be acylated by ceramide synthases to form ceramide, the central hub of sphingolipid metabolism.[11][12][13] The released Glucose-13C6 would enter the central carbon metabolism, with the 13C label being incorporated into various downstream metabolites of glycolysis and the tricarboxylic acid (TCA) cycle.
Experimental Protocols for In Vivo Tracing
A robust in vivo study to trace the metabolic fate of this compound would involve the administration of the labeled compound to an appropriate animal model, followed by timed collection of biological samples and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Animal Model Selection
The choice of animal model is critical. A Gaucher disease mouse model, which has elevated endogenous levels of glucosylsphingosine, would be highly relevant.[3][14][15][16][17] Several models exist, including chemically-induced models (e.g., using conduritol-β-epoxide) and various genetic models.[17] Wild-type mice (e.g., C57BL/6) should be used as a control group to understand the metabolic fate in a non-disease state.
Administration of this compound
-
Tracer: this compound (with the 13C label on the glucose moiety).
-
Formulation: The tracer should be formulated in a biocompatible vehicle suitable for the chosen route of administration.
-
Route of Administration: Intravenous (IV) infusion or intraperitoneal (IP) injection are common methods for systemic delivery of stable isotope tracers.[18] The choice depends on the desired pharmacokinetic profile.
-
Dosage: The dosage should be carefully determined to be sufficient for detection by LC-MS/MS without causing toxicity or significantly perturbing the endogenous pool of related metabolites.[19]
Sample Collection
A time-course study is essential to capture the dynamics of metabolism.
-
Time Points: Blood samples should be collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Tissue Harvest: At the final time point, animals should be euthanized, and various tissues harvested, including liver, spleen, brain, kidney, and lung, as these are key sites of sphingolipid metabolism and, in the case of Gaucher disease, pathology.
-
Sample Processing: Blood should be processed to plasma. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
Analytical Methodology: LC-MS/MS
LC-MS/MS is the gold standard for quantifying stable isotope-labeled metabolites due to its high sensitivity and specificity.
-
Sample Preparation: Lipids, including this compound and its potential metabolites (Sphingosine, S1P, Ceramide), should be extracted from plasma and tissue homogenates using established methods (e.g., liquid-liquid extraction). For polar metabolites derived from Glucose-13C6, a separate extraction protocol will be necessary.
-
Chromatography: Reverse-phase liquid chromatography is typically used for the separation of sphingolipids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used to detect and quantify the parent tracer (this compound) and its labeled and unlabeled metabolites. Specific MRM transitions for each analyte need to be optimized.
References
- 1. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles for the lysosome in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for Gaucher disease research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Consequences of excessive glucosylsphingosine in glucocerebrosidase-deficient zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 13. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 14. scantox.com [scantox.com]
- 15. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models for the Study of Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 19. ckisotopes.com [ckisotopes.com]
A Technical Guide to the Stability and Long-Term Storage of Glucosylsphingosine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal long-term storage conditions for Glucosylsphingosine-¹³C₆. As a critical internal standard in mass spectrometry-based lipidomics, ensuring its integrity is paramount for accurate and reproducible quantification of Glucosylsphingosine, a key biomarker in Gaucher disease and other neurological disorders. This document summarizes available data, outlines detailed experimental protocols for stability assessment, and presents relevant biochemical pathways.
Overview of Glucosylsphingosine-¹³C₆
Glucosylsphingosine-¹³C₆ is an isotopically labeled form of glucosylsphingosine, where six carbon atoms in the glucose moiety are replaced with the stable isotope ¹³C. This labeling renders it distinguishable from the endogenous analyte by mass spectrometry, making it an ideal internal standard for quantitative studies. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.
Long-Term Storage and Stability
The stability of Glucosylsphingosine-¹³C₆ is critical for its use as a reliable internal standard. Stability can be affected by temperature, solvent, and handling procedures such as freeze-thaw cycles.
Solid Form Stability
Quantitative data from commercial suppliers provides clear guidance on the long-term storage of Glucosylsphingosine-¹³C₆ in its solid (powder) form.
| Parameter | Condition | Duration | Stability |
| Temperature | -20°C | ≥ 4 years | Stable |
Table 1: Recommended long-term storage conditions and stability for solid Glucosylsphingosine-¹³C₆.[1]
It is recommended to store the solid compound in a tightly sealed vial at -20°C to ensure its integrity for at least four years.
Solution Stability
Currently, there is a lack of specific, long-term quantitative stability data for Glucosylsphingosine-¹³C₆ in various solvents. However, based on general guidelines for the storage of sphingolipids and other isotopically labeled lipids, the following best practices are recommended to minimize degradation in solution.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C or lower (-80°C is preferable for long-term storage) | Minimizes chemical and enzymatic degradation. |
| Solvent | Anhydrous organic solvents such as ethanol, methanol, or a 2:1 chloroform:methanol mixture. | Prevents hydrolysis of the glycosidic bond. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
| Container | Glass vials with Teflon-lined caps | Avoids leaching of plasticizers and other contaminants from plastic tubes. |
| Freeze-Thaw Cycles | Minimize | Repeated freezing and thawing can lead to degradation of lipids. Aliquoting stock solutions is highly recommended. |
Table 2: General recommendations for the long-term storage of Glucosylsphingosine-¹³C₆ in solution.
Experimental Protocols
To ensure the reliability of quantitative data, it is essential to perform in-house stability assessments of Glucosylsphingosine-¹³C₆ solutions under the specific conditions of your laboratory. The following section outlines a detailed methodology for conducting such a stability study.
Protocol for Assessing Solution Stability of Glucosylsphingosine-¹³C₆
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method to evaluate the stability of Glucosylsphingosine-¹³C₆ in a chosen solvent over time and under different storage conditions.
Objective: To determine the degradation rate of Glucosylsphingosine-¹³C₆ in solution under specified storage conditions.
Materials:
-
Glucosylsphingosine-¹³C₆
-
High-purity solvent (e.g., methanol, ethanol, or 2:1 chloroform:methanol)
-
Glass vials with Teflon-lined caps
-
LC-MS/MS system
-
Calibrator solutions of Glucosylsphingosine-¹³C₆
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid Glucosylsphingosine-¹³C₆.
-
Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into multiple glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store aliquots at different temperatures:
-
-80°C (long-term)
-
-20°C (long-term)
-
4°C (short-term)
-
Room temperature (short-term)
-
-
For freeze-thaw stability, subject a set of aliquots stored at -20°C or -80°C to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A freeze-thaw cycle consists of freezing the sample for at least 12 hours followed by thawing to room temperature.
-
-
Sample Analysis:
-
At each time point (e.g., Day 0, Week 1, Month 1, Month 3, Month 6, Year 1), analyze the stored solutions.
-
Prepare a fresh calibration curve of Glucosylsphingosine-¹³C₆ for each analysis.
-
Dilute an aliquot of the stored solution to a concentration within the calibration curve range.
-
Analyze the samples by LC-MS/MS.
-
-
LC-MS/MS Parameters (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase to elute Glucosylsphingosine.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the precursor to product ion transition for Glucosylsphingosine-¹³C₆.
-
-
Data Analysis:
-
Quantify the concentration of Glucosylsphingosine-¹³C₆ in the stored samples using the freshly prepared calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A compound is generally considered stable if the measured concentration is within ±15% of the initial concentration.
-
Signaling and Metabolic Pathways
Glucosylsphingosine is a deacylated metabolite of glucosylceramide. In Gaucher disease, a deficiency in the enzyme glucocerebrosidase (GBA) leads to the accumulation of glucosylceramide, which is subsequently converted to glucosylsphingosine. Elevated levels of glucosylsphingosine are cytotoxic and are implicated in the pathology of Gaucher disease and have been linked to an increased risk for Parkinson's disease.
Caption: Metabolic pathway of Glucosylsphingosine formation and accumulation in Gaucher disease.
Experimental Workflow for Lipidomics Analysis
The use of Glucosylsphingosine-¹³C₆ as an internal standard is a key component of a typical lipidomics workflow for the quantification of endogenous Glucosylsphingosine.
Caption: General experimental workflow for lipidomics analysis using an internal standard.
Conclusion
The stability of Glucosylsphingosine-¹³C₆ is crucial for its function as a reliable internal standard in quantitative lipidomics. While the solid form is stable for at least four years when stored at -20°C, caution should be exercised when preparing and storing solutions.[1] Adherence to best practices, including storage at low temperatures in appropriate solvents and minimizing freeze-thaw cycles, is recommended to maintain the integrity of the standard. For the highest level of accuracy, it is advisable to conduct in-house stability studies to validate the storage conditions and handling procedures used in your laboratory. The provided experimental protocol offers a framework for such validation.
References
A Technical Guide to the Quality Control and Purity Assessment of Glucosylsphingosine-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the quality control and purity assessment of Glucosylsphingosine-13C6. This isotopically labeled internal standard is critical for the accurate quantification of Glucosylsphingosine (lyso-Gb1), a key biomarker in Gaucher disease. This document outlines the analytical techniques, experimental protocols, and data interpretation necessary to ensure the identity, purity, and stability of this compound for research and drug development applications.
Introduction to this compound
This compound is a stable isotope-labeled form of glucosylsphingosine, where six carbon atoms in the glucose moiety are replaced with the heavy isotope, carbon-13. This modification results in a known mass shift, allowing it to be distinguished from the endogenous analyte by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled counterpart, making it an ideal internal standard for correcting for variability during sample preparation and analysis in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The high chemical and isotopic purity of this compound is paramount for its function as a reliable internal standard.
Quality Control Parameters
The quality of this compound is defined by a set of critical parameters that must be rigorously tested and documented. These parameters ensure the accuracy and reproducibility of quantitative bioanalytical methods.
Table 1: Key Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method(s) | Purpose |
| Identity | Conforms to the structure of this compound | LC-MS/MS, ¹H NMR, ¹³C NMR | Confirms the correct chemical structure and isotopic labeling pattern. |
| Chemical Purity | ≥98% | HPLC-UV, LC-MS | Quantifies the percentage of the desired compound and detects any non-labeled or related impurities. |
| Isotopic Purity | ≥99 atom % ¹³C | LC-MS/MS, ¹³C NMR | Determines the percentage of molecules that are correctly labeled with the ¹³C isotope. |
| Isotopic Enrichment | ≥98% | Mass Spectrometry | Measures the extent of incorporation of the stable isotope into the molecule. |
| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS | Ensures that levels of residual manufacturing solvents are below safety limits. |
| Appearance | White to off-white solid | Visual Inspection | A basic quality check for physical consistency. |
| Solubility | Soluble in specified solvents (e.g., Methanol, DMSO) | Visual Inspection | Provides information for proper handling and preparation of standard solutions. |
Experimental Protocols for Quality Assessment
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Identity
LC-MS/MS is the cornerstone for the analysis of this compound. It provides the sensitivity and selectivity to confirm identity, and assess both chemical and isotopic purity.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working solutions for analysis.
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar compounds like glucosylsphingosine. A C18 column can also be used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both this compound and its potential unlabeled counterpart.
-
This compound: [M+H]⁺ → fragment ions
-
Glucosylsphingosine (unlabeled): [M+H]⁺ → fragment ions
-
-
Data Analysis:
-
Identity: Confirmed by the retention time and the specific MRM transitions.
-
Chemical Purity: Determined by integrating the peak area of the parent compound and any detected impurities.
-
Isotopic Purity: Assessed by comparing the signal intensity of the 13C6-labeled compound to any signal at the mass of the unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and confirmation of isotopic labeling.
¹H NMR:
-
Purpose: To confirm the overall structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen atoms.
-
Sample Preparation: Dissolve an accurately weighed amount of the standard in a suitable deuterated solvent (e.g., Methanol-d4).
-
Analysis: The resulting spectrum should be consistent with the proposed structure of Glucosylsphingosine. The absence of significant unexpected signals indicates high purity.
¹³C NMR:
-
Purpose: To directly observe the ¹³C-labeled carbon atoms and confirm the position and extent of isotopic enrichment.
-
Analysis: The spectrum will show significantly enhanced signals for the six carbon atoms of the glucose moiety, confirming the ¹³C6 labeling. The chemical shifts of these carbons will be consistent with their positions in the glucose ring.
Glucosylsphingosine in the Pathophysiology of Gaucher Disease
Understanding the biological context of glucosylsphingosine is crucial for researchers. In Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase (GCase) leads to the accumulation of its substrate, glucosylceramide. A secondary metabolic pathway then converts the excess glucosylceramide to glucosylsphingosine, which is a cytotoxic metabolite that contributes to the pathology of the disease.
Data Presentation and Interpretation
All quantitative data from the quality control assessments should be summarized in a clear and concise format.
Table 2: Example Certificate of Analysis Data for this compound
| Test | Method | Result | Specification |
| Appearance | Visual | White solid | Conforms |
| Identity | |||
| Retention Time | LC-MS/MS | 2.5 min | Matches reference |
| Mass Spectrum | LC-MS/MS | [M+H]⁺ = 468.4 | Conforms to C₁₈[¹³C]₆H₄₇NO₇ |
| ¹H NMR | NMR | Conforms | Conforms to structure |
| ¹³C NMR | NMR | Conforms | Conforms to structure and ¹³C₆ labeling |
| Purity | |||
| Chemical Purity | HPLC-UV | 99.2% | ≥98% |
| Isotopic Purity | LC-MS/MS | 99.8 atom % ¹³C | ≥99 atom % ¹³C |
| Isotopic Enrichment | Mass Spectrometry | 99.5% | ≥98% |
| Residual Solvents | |||
| Methanol | GC-MS | <50 ppm | ≤3000 ppm |
| Acetone | GC-MS | Not Detected | ≤5000 ppm |
Conclusion
The rigorous quality control and purity assessment of this compound are essential for its reliable use as an internal standard in quantitative bioanalysis. The methodologies outlined in this guide, including LC-MS/MS and NMR spectroscopy, provide a robust framework for ensuring the identity, purity, and isotopic enrichment of this critical reagent. By adhering to these quality standards, researchers, scientists, and drug development professionals can have high confidence in the accuracy and precision of their findings in the study of Gaucher disease and other related research areas.
Interpreting the Certificate of Analysis for Glucosylsphingosine-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Glucosylsphingosine-(d-glucose-13C6) (Glucosylsphingosine-13C6) is a stable isotope-labeled internal standard crucial for the accurate quantification of glucosylsphingosine in biological samples. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise measurement of endogenous glucosylsphingosine, a key biomarker in Gaucher disease and other lysosomal storage disorders.[1][2][3][4] A thorough understanding of its Certificate of Analysis (CoA) is paramount for ensuring the quality and reliability of experimental data. This guide provides an in-depth interpretation of the typical data and methodologies presented in a CoA for this compound.
Section 1: Product Identification and Purity
The initial section of a CoA provides fundamental information about the compound. This includes the chemical name, catalog number, lot number, CAS number, molecular formula, and molecular weight. A key parameter presented here is the overall purity, which is a critical determinant of the standard's quality.
Table 1: Example Product Information and Purity
| Parameter | Example Value | Interpretation |
| Chemical Name | Glucosylsphingosine-(d-glucose-13C6) | The name specifies that the six carbon atoms of the d-glucose moiety are the heavy isotope, Carbon-13. |
| Molecular Formula | C18 ¹³C6 H47 NO7 | The formula indicates the elemental composition, including the six ¹³C atoms. |
| Molecular Weight | 467.65 g/mol | This is the calculated molecular weight based on the ¹³C labeled glucose. |
| Purity (Overall) | ≥98% | This value represents the overall purity of the compound as determined by methods like HPLC or GC and is given on a dry basis.[5] |
| Isotopic Purity | ≥99% | This specifies the percentage of the compound that is labeled with the desired number of ¹³C atoms. |
| Isotopic Enrichment | ≥99 atom % ¹³C | This indicates the probability of finding a ¹³C atom at any of the six labeled positions in the glucose molecule.[6] |
Section 2: Analytical Data and Experimental Protocols
This core section of the CoA details the results of various analytical tests performed on the specific lot of the material. For this compound, the most relevant analytical technique is LC-MS/MS, which is used to confirm the identity, purity, and isotopic enrichment of the compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[7][8][9] It is the gold standard for quantifying biomarkers like glucosylsphingosine in complex biological matrices.[4][10]
Experimental Protocol: LC-MS/MS Analysis of this compound
A typical LC-MS/MS protocol for the analysis of this compound would involve the following steps:
-
Sample Preparation: The this compound standard is dissolved in a suitable solvent, such as methanol or an acetonitrile/water mixture, to a known concentration.
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate the analyte from any potential impurities. A gradient elution with mobile phases consisting of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to the electrospray ionization (ESI) source of a tandem mass spectrometer. The instrument is operated in positive ion mode.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is set to MRM mode. Specific precursor-to-product ion transitions are monitored for both the labeled standard and the unlabeled analyte. For this compound, the precursor ion would be [M+H]⁺ at m/z 468.3, and for the unlabeled glucosylsphingosine, it would be m/z 462.3.[4] The fragmentation of these precursor ions by collision-induced dissociation (CID) generates specific product ions that are monitored.
Table 2: Example LC-MS/MS Data for this compound
| Parameter | Specification | Result | Interpretation |
| Identity | Conforms to structure | Conforms | The mass spectrum matches the expected pattern for this compound. |
| Purity (HPLC) | ≥98% | 99.5% | The area percentage of the main peak in the chromatogram indicates high chemical purity.[5] |
| Mass Spectrum | [M+H]⁺ = 468.3 ± 0.5 amu | 468.2 | The observed mass of the protonated molecule is consistent with the ¹³C6 labeled compound. |
| Isotopic Distribution | Conforms to theoretical | Conforms | The relative abundances of the M+1, M+2, etc. peaks are consistent with the specified isotopic enrichment. |
Isotopic Enrichment Analysis
Isotopic enrichment is a critical parameter for a stable isotope-labeled internal standard. It ensures that the standard can be distinguished from the endogenous analyte and that it will not contribute significantly to the signal of the unlabeled compound.
Experimental Protocol: Isotopic Enrichment Determination
Isotopic enrichment is typically determined using high-resolution mass spectrometry or tandem mass spectrometry. By analyzing the mass spectrum of the compound, the relative abundance of the desired isotopologue (the fully ¹³C6 labeled molecule) can be compared to the abundances of other isotopologues (molecules with fewer than six ¹³C atoms).
The enrichment is often expressed as "atom percent," which is the probability of a labeled atom being present at a specific labeled position.[6]
Visualizing the Workflow and Biological Context
To better understand the application and significance of this compound, the following diagrams illustrate a typical analytical workflow and the metabolic pathway in which glucosylsphingosine is involved.
References
- 1. mdpi.com [mdpi.com]
- 2. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glucosylsphingosine as an early indicator of disease progression in early symptomatic type 1 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. Understanding Isotopic Enrichment [isotope.com]
- 7. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosylsphingosine Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols: Quantification of Glucosylsphingosine in Human Plasma using Glucosylsphingosine-13C6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid β-glucosidase (GBA). This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide, and its deacylated form, glucosylsphingosine (lyso-Gb1), within the lysosomes of macrophages.[1][2][3] Elevated levels of glucosylsphingosine have been identified as a highly sensitive and specific biomarker for the diagnosis, severity assessment, and therapeutic monitoring of Gaucher disease.[1][4][5] Unlike other biomarkers such as chitotriosidase, glucosylsphingosine is directly related to the primary metabolic defect in GD.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the accurate and precise quantification of glucosylsphingosine in biological matrices.[6][7] The use of a stable isotope-labeled internal standard, such as Glucosylsphingosine-13C6, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the results.
These application notes provide a detailed protocol for the quantification of glucosylsphingosine in human plasma using LC-MS/MS with this compound as an internal standard.
Glucosylsphingosine Metabolism in Gaucher Disease
Caption: Simplified metabolic pathway in the lysosome illustrating the role of acid β-glucosidase (GBA) and the accumulation of substrates in Gaucher disease.
Experimental Protocols
Materials and Reagents
-
Glucosylsphingosine (lyso-Gb1) analytical standard
-
This compound (lyso-Gb1-13C6) internal standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Ammonium formate
-
Human plasma (K2EDTA)
Equipment
-
Liquid chromatograph (UPLC or HPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Pipettes
-
Autosampler vials
Sample Preparation
-
Preparation of Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.
-
Protein Precipitation:
-
To 50 µL of human plasma, add 200 µL of the internal standard working solution in methanol.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Analyte |
Note: MS parameters may require optimization for different instrument models.
Data Presentation
Table 1: Quantitative Data of Glucosylsphingosine in Human Plasma
| Cohort | Glucosylsphingosine Concentration (ng/mL) | Reference(s) |
| Healthy Controls | < 10 | [3] |
| Gaucher Disease Patients (Untreated) | 190.5 - >2500 | [3] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference(s) |
| Linearity | Up to 1000 ng/mL | [8] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | [3] |
| Intra-assay Precision (%CV) | 2.0% - 8.2% | [3] |
| Inter-assay Precision (%CV) | 3.8% - 11.5% | [3][8] |
| Accuracy/Recovery | 93.5% - 112.6% | [3][8] |
Experimental Workflow
Caption: A schematic of the experimental workflow for the quantification of glucosylsphingosine in plasma.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of glucosylsphingosine in human plasma. This methodology is well-suited for clinical research, aiding in the diagnosis and therapeutic monitoring of Gaucher disease, and can be a valuable tool for drug development professionals working on novel therapies for this disorder. The use of a stable isotope-labeled internal standard is paramount for achieving the high level of accuracy and precision required in these applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactosylsphingosine does not interfere with the quantitation of plasma glucosylsphingosine levels in Gaucher patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Glucosylsphingosine in Biological Matrices using Isotope Dilution Mass Spectrometry
References
- 1. ashpublications.org [ashpublications.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 8. A HILIC-MS/MS method for simultaneous quantification of the lysosomal disease markers galactosylsphingosine and glucosylsphingosine in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galactosylsphingosine does not interfere with the quantitation of plasma glucosylsphingosine levels in Gaucher patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Glucosylsphingosine in Human Plasma using Glucosylsphingosine-¹³C₆ by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosylsphingosine (Lyso-GL1) is a critical biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, an inherited metabolic disorder caused by the deficiency of the lysosomal enzyme acid β-glucosidase (glucocerebrosidase, GCase).[1][2][3][4] This deficiency leads to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine, in various tissues and plasma.[1][3][4] The quantification of glucosylsphingosine in plasma provides a sensitive and specific measure of disease burden and response to therapy.[2][5] This protocol details a robust and sensitive method for the quantification of glucosylsphingosine in human plasma samples using a stable isotope-labeled internal standard, Glucosylsphingosine-¹³C₆, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method employs a stable isotope dilution technique. A known amount of Glucosylsphingosine-¹³C₆ is spiked into human plasma samples as an internal standard to account for variability during sample preparation and analysis. Proteins are precipitated from the plasma, and the supernatant containing glucosylsphingosine and the internal standard is analyzed by LC-MS/MS. Chromatographic separation is crucial to distinguish glucosylsphingosine from its isobaric isomer, galactosylsphingosine.[3][6] Detection is achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) for sensitive and specific quantification.
Materials and Reagents
-
Human plasma (collected in K₂EDTA tubes)
-
Glucosylsphingosine (Lyso-GL1) standard
-
Glucosylsphingosine-¹³C₆ (Internal Standard, IS)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium acetate
-
Formic acid
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., Waters Acquity UPLC with a Sciex API-4000 or equivalent)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., XBridge™ HILIC, 3.5 µm, 2.1 × 50 mm)[7]
Experimental Protocol
Preparation of Stock and Working Solutions
-
Glucosylsphingosine Stock Solution (1 mg/mL): Accurately weigh and dissolve glucosylsphingosine in methanol.
-
Glucosylsphingosine-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Glucosylsphingosine-¹³C₆ in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glucosylsphingosine stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Dilute the Glucosylsphingosine-¹³C₆ stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Allow frozen plasma samples to thaw on ice. Vortex to ensure homogeneity.
-
To each well of a 96-well plate, add 50 µL of human plasma.
-
Add 200 µL of the internal standard working solution (in methanol) to each well. This high volume of methanol serves to precipitate plasma proteins.[8][9]
-
Seal the plate and vortex thoroughly for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[8][9]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: XBridge™ HILIC, 3.5 µm, 2.1 × 50 mm[7]
-
Mobile Phase: An isocratic mobile phase of 95% Methanol with 2 mM Ammonium Acetate and 0.1% Formic Acid can be used.[7] Alternatively, a gradient can be employed for better separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
MRM Transitions:
-
Glucosylsphingosine: Monitor the transition of the protonated molecule to a specific product ion.
-
Glucosylsphingosine-¹³C₆: Monitor the corresponding transition for the internal standard.
-
-
Data Analysis and Quantification
-
Integrate the peak areas for both glucosylsphingosine and Glucosylsphingosine-¹³C₆.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of glucosylsphingosine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of the described method, as well as expected concentration ranges.
Table 1: Method Validation Parameters [2]
| Parameter | Result |
| Linearity Range | Up to 1000 ng/mL |
| Intra-assay Variation | 3.1% |
| Inter-assay Variation | 11.5% |
| Overall Recovery | >96% |
| Specificity | 100% |
| Sensitivity | 100% |
Table 2: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | XBridge™ HILIC, 3.5 µm, 2.1 × 50 mm[7] |
| Mobile Phase | 95% Methanol, 2 mM Ammonium Acetate, 0.1% Formic Acid[7] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[7] |
| Mass Spectrometry | |
| Ionization Mode | ESI+ |
| Scan Type | SRM |
| MRM Transition (Glucosylsphingosine) | e.g., m/z 462.3 -> [Product Ion] |
| MRM Transition (Glucosylsphingosine-¹³C₆) | e.g., m/z 468.3 -> [Product Ion] |
Table 3: Typical Glucosylsphingosine Concentrations in Human Plasma
| Population | Concentration Range (ng/mL) |
| Healthy Controls | 1.3 - 1.7[1] |
| Untreated Gaucher Disease Patients | 15.6 - 1035.2 (Median ~230)[5] |
| Treated Gaucher Disease Patients | Significant reduction from baseline[1][2] |
Diagrams
Caption: Experimental workflow for Glucosylsphingosine quantification.
Caption: Simplified metabolic pathway in Gaucher disease.
References
- 1. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 7. Enhancement of human plasma glucosylceramide assay sensitivity using delipidized plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Glucosylsphingosine-13C6 in Dried Blood Spot Analysis for Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme β-glucocerebrosidase (GCase).[1][2][3] This enzymatic defect leads to the accumulation of its substrate, glucosylceramide, and its deacylated form, glucosylsphingosine (lyso-Gb1), within the lysosomes of macrophages.[1][2][4][5] Lyso-Gb1 has emerged as a highly sensitive and specific biomarker for the diagnosis, severity assessment, and therapeutic monitoring of Gaucher disease.[1][2][6][7][8] Analysis of lyso-Gb1 in dried blood spots (DBS) offers a minimally invasive, stable, and cost-effective method for screening and monitoring patients.[9][10][11][12] The use of a stable isotope-labeled internal standard, Glucosylsphingosine-13C6 (lyso-Gb1-13C6), is crucial for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample processing.
Rationale for Use
This compound serves as an ideal internal standard for the quantitative analysis of endogenous lyso-Gb1 in DBS samples due to its identical chemical and physical properties to the analyte of interest. The mass shift introduced by the 13C isotopes allows for its distinct detection by the mass spectrometer, ensuring that any variability during sample extraction, derivatization, and ionization affects both the analyte and the internal standard equally. This results in a highly precise and accurate measurement of lyso-Gb1 concentrations.
Clinical Significance
The quantification of lyso-Gb1 in DBS is a powerful tool for:
-
Primary Diagnosis: Elevated levels of lyso-Gb1 are a strong indicator of Gaucher disease.[7][10][11]
-
Disease Monitoring: Changes in lyso-Gb1 levels correlate with disease burden and can be used to monitor the efficacy of enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[1][6][7][13]
-
High-Risk Screening: DBS-based lyso-Gb1 analysis is suitable for screening high-risk populations for Gaucher disease.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway leading to lyso-Gb1 accumulation in Gaucher disease and the typical workflow for its analysis in DBS samples.
Caption: Biochemical pathway of Glucosylsphingosine (lyso-Gb1) accumulation in Gaucher disease.
Caption: Workflow for Glucosylsphingosine (lyso-Gb1) analysis in Dried Blood Spots (DBS).
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for lyso-Gb1 quantification in DBS and the typical concentration ranges observed.
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[14] |
| Intra-assay Precision (%CV) | 2.0% - 8.2%[14] |
| Inter-assay Precision (%CV) | 3.8% - 11.5%[13][14] |
| Accuracy/Recovery | 93.5% - 112.6%[14] |
Table 2: Reference and Pathological Concentrations of Lyso-Gb1 in DBS
| Population | Lyso-Gb1 Concentration (ng/mL) |
| Healthy Controls | 2.1 - 9.9[14] |
| Gaucher Disease Carriers (Heterozygous) | 2.5 - 15.3[10][12] |
| Gaucher Disease Patients (Untreated) | 190.5 - >2500[4][14] |
| Pathological Cut-off | > 12[7] |
Detailed Experimental Protocols
Materials and Reagents
-
Glucosylsphingosine (lyso-Gb1) standard
-
This compound (lyso-Gb1-13C6) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Dried blood spot collection cards
-
3.2 mm DBS puncher
-
96-well microtiter plates
-
Centrifuge
-
LC-MS/MS system
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of lyso-Gb1 and lyso-Gb1-13C6 in methanol.
-
Working Standard Solutions: Serially dilute the lyso-Gb1 primary stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the lyso-Gb1-13C6 primary stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation and Extraction
-
DBS Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well microtiter plate.
-
Extraction: To each well containing a DBS punch, add 100 µL of the internal standard working solution (50 ng/mL lyso-Gb1-13C6 in methanol).
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer 80 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-Gb1: Precursor ion (m/z) 460.3 → Product ion (m/z) 282.3
-
Lyso-Gb1-13C6: Precursor ion (m/z) 466.3 → Product ion (m/z) 288.3
-
-
Dwell Time: 100 ms.
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of lyso-Gb1 to lyso-Gb1-13C6 against the concentration of the lyso-Gb1 standards.
-
Quantification: Determine the concentration of lyso-Gb1 in the DBS samples by interpolating their peak area ratios from the calibration curve.
-
Reporting: Report the final concentration in ng/mL of blood.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of lyso-Gb1 from dried blood spots provides a robust, sensitive, and specific method for the diagnosis and monitoring of Gaucher disease. This approach facilitates early detection and allows for effective management of the disease through timely therapeutic intervention and monitoring. The minimally invasive nature of DBS sampling makes it an ideal technique for routine clinical application, including newborn screening programs.
References
- 1. Glucosylsphingosine (Lyso-Gb1) as a reliable biomarker in Gaucher disease: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening for Gaucher Disease Using Dried Blood Spot Tests: A Japanese Multicenter, Cross-sectional Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prospective Monitoring of Lyso-Gb1 on DBS Sample in Three Children Recognized at Newborn Screening for Gaucher Disease and Untreated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylsphingosine (lyso-Gb1) as a Biomarker for Monitoring Treated and Untreated Children with Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosylsphingosine is a highly sensitive and specific biomarker for primary diagnostic and follow-up monitoring in Gaucher disease in a non-Jewish, Caucasian cohort of Gaucher disease patients [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 10. Gaucher Disease Diagnosis Using Lyso-Gb1 on Dry Blood Spot Samples: Time to Change the Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucosylsphingosine-13C6 for Cerebrospinal Fluid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylsphingosine (GlcSph) is a lysosphingolipid that serves as a critical biomarker for Gaucher disease (GD), a lysosomal storage disorder caused by mutations in the GBA gene leading to deficient activity of the enzyme acid β-glucocerebrosidase (GCase).[1][2][3][4] This deficiency results in the accumulation of glucosylceramide and its deacylated form, GlcSph.[3][4] The quantification of GlcSph in cerebrospinal fluid (CSF) is of growing interest as it may reflect neurological involvement in Gaucher disease and other synucleinopathies like Parkinson's disease (PD), for which GBA mutations are a significant genetic risk factor.[1][5][6] However, the concentration of GlcSph in the CSF of healthy individuals and even in some patient populations is exceptionally low, necessitating highly sensitive and specific analytical methods for accurate quantification.[1][5][6]
The use of a stable isotope-labeled internal standard, such as Glucosylsphingosine-13C6, is essential for achieving the required precision and accuracy in mass spectrometry-based quantification. This internal standard mimics the chemical behavior of the endogenous analyte but is distinguishable by its mass, allowing for correction of matrix effects and variations in sample processing and instrument response.
These application notes provide a comprehensive overview of the use of this compound in the analysis of GlcSph in CSF, including detailed protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, and quantitative data from relevant studies.
Signaling Pathway and Biomarker Logic
Mutations in the GBA gene lead to a cascade of events culminating in the accumulation of GlcSph, which can be measured in the CSF as a biomarker for disease state and therapeutic response.
Caption: Pathophysiological cascade in Gaucher disease and the role of CSF GlcSph as a biomarker.
Quantitative Data
The following tables summarize the concentrations of Glucosylsphingosine (GlcSph) and its isomer Galactosylsphingosine (GalSph) in human and monkey cerebrospinal fluid (CSF), as determined by highly sensitive LC-MS/MS methods utilizing stable isotope-labeled internal standards.
Table 1: Glucosylsphingosine and Galactosylsphingosine Concentrations in Human CSF
| Analyte | Mean Concentration (pg/mL) | Lower Limit of Quantitation (LLOQ) (pg/mL) |
| Glucosylsphingosine (GlcSph) | 1.07[5][6] | 0.1[1][5][6] |
| Galactosylsphingosine (GalSph) | 9.44[5][6] | 0.1[1][5][6] |
Table 2: Glucosylsphingosine Concentrations in Monkey CSF (Baseline)
| Analyte | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Glucosylsphingosine (GlcSph) | 0.635[2] | 0.177[2] |
Experimental Protocols
Cerebrospinal Fluid (CSF) Sample Preparation
This protocol outlines the solid-phase extraction (SPE) method for isolating GlcSph from CSF samples prior to LC-MS/MS analysis. The use of this compound as an internal standard is critical for accurate quantification.
Materials:
-
Human or animal CSF samples
-
This compound (internal standard)
-
Cationic exchange solid-phase extraction cartridges
-
Methanol
-
Water
-
Ammonium hydroxide
-
Formic acid
-
Acetonitrile
-
Microcentrifuge tubes
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., acetonitrile/water with formic acid)
Procedure:
-
Thaw CSF samples on ice.
-
In a microcentrifuge tube, add a known volume of CSF (e.g., 100 µL).
-
Spike the CSF sample with a known amount of this compound internal standard solution.
-
Condition the cationic exchange SPE cartridge with methanol followed by water.
-
Load the CSF sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water, followed by methanol to remove interfering substances.
-
Elute the GlcSph and the internal standard from the cartridge using an elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of reconstitution solution for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the quantification of GlcSph in prepared CSF extracts using a highly sensitive LC-MS/MS system. It is crucial to achieve chromatographic separation of GlcSph from its isobaric isomer, GalSph.[1][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system (e.g., Nexera X2 UHPLC)[1]
-
Tandem mass spectrometer (e.g., SCIEX Triple Quad 6500+ or 7500 System, QTRAP 6500)[1][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., two Halo HILIC columns connected in tandem for enhanced separation)[1][7]
LC Parameters (Example):
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Gradient: A gradient from high organic to increasing aqueous phase is typically used for HILIC separation.
-
Flow Rate: Dependent on the column dimensions (e.g., 300 nL/min for nano-LC).[8]
-
Injection Volume: 5-100 µL, depending on the sensitivity of the instrument and the concentration of the analyte.[9]
-
Column Temperature: e.g., 37°C[8]
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Glucosylsphingosine (GlcSph): Specific precursor to product ion transition (e.g., m/z 460.3 -> 282.3).
-
This compound (Internal Standard): Specific precursor to product ion transition (e.g., m/z 466.3 -> 288.3).
-
-
Collision Energy and other parameters: Optimized for the specific instrument and analytes.
Experimental Workflow
The following diagram illustrates the key steps in the quantification of GlcSph in CSF using this compound.
References
- 1. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 2. Quantitation and characterization of glucosylsphingosine in cerebrospinal fluid (CSF), plasma, and brain of monkey model with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brazilian Rare-Disease Center's Experience with Glucosylsphingosine (lyso-Gb1) in Patients with Gaucher Disease: Exploring a Novel Correlation with IgG Levels in Plasma and a Biomarker Measurement in CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly-sensitive simultaneous quantitation of glucosylsphingosine and galactosylsphingosine in human cerebrospinal fluid by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Mass Spectrometry in Cerebrospinal Fluid Uncovers Association of Glycolysis Biomarkers with Alzheimer’s Disease in a Large Clinical Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Application Notes and Protocols: Glucosylsphingosine-13C6 for Monitoring Enzyme Replacement Therapy in Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (lyso-Gb1), within the lysosomes of macrophages.[3][4] The accumulation of these lipids results in a multi-systemic disorder with manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2]
Glucosylsphingosine (lyso-Gb1) has emerged as a highly sensitive and specific biomarker for the diagnosis, prognosis, and therapeutic monitoring of Gaucher disease.[5][6] Unlike other biomarkers such as chitotriosidase and CCL18, lyso-Gb1 is directly involved in the pathophysiology of the disease.[4][6] Enzyme replacement therapy (ERT) is a cornerstone of Gaucher disease management, and monitoring the response to this therapy is crucial for optimizing patient outcomes.[7][8] The quantification of lyso-Gb1 levels provides a reliable method for assessing the efficacy of ERT, with a significant reduction in its concentration indicating a positive therapeutic response.[6][9]
The use of a stable isotope-labeled internal standard, such as Glucosylsphingosine-13C6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for the accurate and precise quantification of lyso-Gb1.[10][11] This internal standard mimics the chemical and physical properties of the endogenous analyte, correcting for variations in sample preparation and instrument response.
These application notes provide a detailed overview and protocols for the use of this compound in the monitoring of ERT in Gaucher disease.
Pathophysiology and Biomarker Rationale
In Gaucher disease, the deficient activity of GCase leads to the accumulation of GlcCer within lysosomes.[1] A secondary metabolic pathway involving acid ceramidase deacylates GlcCer to form glucosylsphingosine (lyso-Gb1).[3] Elevated levels of lyso-Gb1 are cytotoxic and have been implicated in the inflammatory and cellular dysfunction characteristic of the disease.[3][4] Recent studies have shown that elevated GlcSph can activate the mammalian target of rapamycin complex 1 (mTORC1), leading to deregulation of the lysosomal compartment and impaired autophagy.[1][3]
ERT aims to replace the deficient GCase enzyme, thereby restoring the normal catabolism of GlcCer and subsequently reducing the production of lyso-Gb1.[7][8] Monitoring the decline in lyso-Gb1 levels in response to ERT provides a direct measure of the treatment's effectiveness at a biochemical level.[6][9]
Gaucher Disease Pathophysiology and ERT Intervention
Caption: Pathophysiological cascade in Gaucher disease and the therapeutic intervention point of ERT.
Quantitative Data Summary
The following tables summarize the typical concentrations of glucosylsphingosine (lyso-Gb1) in various populations and the expected response to Enzyme Replacement Therapy (ERT).
Table 1: Glucosylsphingosine (Lyso-Gb1) Levels in Different Cohorts
| Cohort | Matrix | Lyso-Gb1 Concentration (ng/mL) | Reference(s) |
| Healthy Controls | Plasma | 0.4 - 2.0 | [5] |
| Healthy Controls | Dried Blood Spot (DBS) | 2.1 - 9.9 | [12][13] |
| Untreated Gaucher Disease (Type 1) | Plasma | 15.6 - 1035.2 (Median: ~230) | [5] |
| Untreated Gaucher Disease | Dried Blood Spot (DBS) | 190.5 - 2380.6 (Median: ~615) | [12][13] |
| Gaucher Disease Carriers (Heterozygous) | Dried Blood Spot (DBS) | 2.5 - 15.3 | [14] |
Table 2: Impact of Enzyme Replacement Therapy (ERT) on Lyso-Gb1 Levels
| Treatment Status | Parameter | Observation | Reference(s) |
| ERT-Treated Patients | Median Change in Lyso-Gb1 | -8.6 ng/mL | [6][15] |
| Untreated Patients | Median Change in Lyso-Gb1 | +25.0 ng/mL | [6][15] |
| Patients who Discontinued ERT | Median Change in Lyso-Gb1 | +19.5 ng/mL | [6][15] |
| ERT Initiation (Treatment-Naïve) | Median Reduction in Lyso-Gb1 | -120.5 ng/mL | [15] |
| Short-term Response to ERT (30 min post-infusion) | Average Reduction in Lyso-Gb1 | 17% | [9] |
Experimental Protocols
Protocol 1: Quantification of Glucosylsphingosine in Plasma using LC-MS/MS
This protocol outlines a method for the extraction and quantification of glucosylsphingosine (lyso-Gb1) from human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Glucosylsphingosine (lyso-Gb1) analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Internal Standard Working Solution:
-
Prepare a stock solution of lyso-Gb1 in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by serially diluting the lyso-Gb1 stock solution with methanol.
-
Prepare a working internal standard solution by diluting the this compound stock solution with methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 200 µL of the internal standard working solution in methanol.
-
Mix thoroughly and incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[19]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate to the initial conditions.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-Gb1: Monitor the transition from the precursor ion (e.g., m/z 462.3) to a specific product ion.
-
This compound (IS): Monitor the transition from the precursor ion (e.g., m/z 468.3) to a specific product ion.
-
-
Optimize instrument parameters such as collision energy and cone voltage for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both lyso-Gb1 and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of lyso-Gb1 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow for Plasma Lyso-Gb1 Analysis
Caption: Step-by-step workflow for the quantification of lyso-Gb1 in plasma samples.
Protocol 2: Analysis of Glucosylsphingosine from Dried Blood Spots (DBS)
This protocol provides a method for the extraction and analysis of lyso-Gb1 from dried blood spots.
Materials:
-
Dried blood spot (DBS) cards
-
3 mm or 6 mm hole punch
-
This compound (Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
96-well collection plates
-
Shaker/vortexer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Punch a 3 mm or 6 mm disc from the center of the dried blood spot into a well of a 96-well plate.
-
Prepare a working internal standard solution of this compound in an appropriate extraction solvent (e.g., 50% acetonitrile in water or a mixture of methanol:acetonitrile:water).[12][13]
-
Add 100-200 µL of the internal standard working solution to each well containing a DBS disc.
-
Seal the plate and incubate on a shaker for 30-60 minutes at room temperature to extract the analyte.
-
Centrifuge the plate to pellet the DBS paper.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS parameters are generally similar to those described in Protocol 1 for plasma analysis. The chromatographic gradient and other parameters should be optimized for the specific LC-MS/MS system being used.
-
-
Data Analysis:
-
Data analysis is performed as described in Protocol 1.
-
Logical Relationship for DBS-based Gaucher Disease Monitoring
Caption: Logical flow from DBS sample to clinical decision-making in ERT monitoring.
Conclusion
The quantification of glucosylsphingosine (lyso-Gb1) using a stable isotope-labeled internal standard like this compound by LC-MS/MS is a robust and reliable method for monitoring the efficacy of enzyme replacement therapy in patients with Gaucher disease. The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals to implement this essential biomarker in their clinical and research settings. Consistent monitoring of lyso-Gb1 levels allows for personalized treatment strategies and contributes to improved patient outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Lyso-Gb1 as a biomarker for Gaucher disease treatment outcomes using data from the Gaucher Outcome Survey | Nutrition Connect [nutritionconnect.org]
- 7. caymanchem.com [caymanchem.com]
- 8. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long- and Short-Term Glucosphingosine (lyso-Gb1) Dynamics in Gaucher Patients Undergoing Enzyme Replacement Therapy [mdpi.com]
- 10. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gaucher Disease Diagnosis Using Lyso-Gb1 on Dry Blood Spot Samples: Time to Change the Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. 13C6 Glucosylsphingosine (d18:1) - Biochemicals - CAT N°: 23212 [bertin-bioreagent.com]
- 17. 13C6 Glucosylsphingosine (d18:1) - Cayman Chemical [bioscience.co.uk]
- 18. 13C6 Glucosylsphingosine (d18:1) | CAS 299172-48-8 | Cayman Chemical | Biomol.com [biomol.com]
- 19. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Glucosylsphingosine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylsphingosine (GlcSph), the deacylated form of glucosylceramide (GlcCer), has emerged as a critical biomarker and a key pathogenic molecule in lysosomal storage disorders, primarily Gaucher Disease (GD).[1][2] In GD, a deficiency in the enzyme glucocerebrosidase (GCase) leads to the accumulation of GlcCer and a subsequent marked increase in GlcSph.[1][2] Elevated levels of GlcSph are associated with the clinical manifestations of GD and are also implicated as a genetic risk factor for Parkinson's Disease (PD).[3][4][5] Consequently, therapeutic strategies are increasingly focused on modulating the metabolic pathways that lead to GlcSph accumulation.
High-throughput screening (HTS) plays a pivotal role in identifying small molecule compounds that can correct the underlying cellular defects in these diseases. While many HTS assays target the enzymes responsible for GlcCer metabolism, such as GCase and glucosylceramide synthase (GCS), the use of isotopically labeled Glucosylsphingosine-¹³C₆ offers a powerful tool for developing novel screening assays and for detailed mechanistic studies of lead compounds.[6] Glucosylsphingosine-¹³C₆ can be employed in secondary screens and mechanistic studies to quantify the effects of compounds on GlcSph levels directly, often using mass spectrometry.
These application notes provide detailed protocols for HTS assays relevant to the GlcSph pathway and propose a novel screening workflow utilizing Glucosylsphingosine-¹³C₆ for advanced drug discovery applications.
Signaling Pathway of Glucosylsphingosine
In Gaucher Disease, the deficiency of GCase leads to an accumulation of GlcCer within the lysosome. This excess GlcCer can be converted to GlcSph by the action of acid ceramidase.[7][8] GlcSph is not confined to the lysosome and can translocate to the cytoplasm, where it has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1).[7][8][9][10] This activation disrupts normal lysosomal biogenesis and autophagy, contributing to the cellular pathology of the disease.[7][9][10][11]
Caption: Glucosylsphingosine production in the lysosome and its subsequent activation of mTORC1 in the cytoplasm.
High-Throughput Screening Assays
The primary goal of HTS in this context is to identify compounds that either restore GCase function or reduce the production of GlcCer, thereby lowering GlcSph levels.
HTS for GCase Stabilizers and Activators
A common strategy is to screen for pharmacological chaperones that can stabilize mutant GCase, promoting its proper folding and trafficking to the lysosome.
Experimental Workflow: GCase HiBiT Luminescence Assay
This cell-based assay quantifies the stabilization of a mutant GCase protein tagged with a small proluminescent HiBiT peptide.[3][4][5][12]
Caption: Workflow for a quantitative high-throughput screening (qHTS) assay to identify GCase stabilizers.
Protocol: GCase HiBiT Luminescence Assay
-
Cell Plating: Seed H4 neuroglioma cells stably expressing HiBiT-tagged mutant GCase (e.g., L444P) in 1536-well plates at an appropriate density.
-
Compound Addition: Add small molecule library compounds using a pintool, typically in a concentration-response format (qHTS).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator.
-
Lysis and Detection: Add a lysis reagent containing the complementary LgBiT protein. The interaction between HiBiT-GCase and LgBiT reconstitutes a functional NanoLuc luciferase.
-
Signal Measurement: Measure the luminescence signal using a plate reader. An increase in luminescence indicates stabilization of the HiBiT-GCase protein.
HTS for Glucosylceramide Synthase (GCS) Inhibitors
An alternative approach is substrate reduction therapy, which aims to decrease the production of GlcCer by inhibiting GCS.[13][14][15][16]
Experimental Workflow: Cell-Based GCS Inhibition Assay
This assay measures the inhibition of GCS by quantifying the reduction of a fluorescent GlcCer analog.
Caption: Workflow for a cell-based high-throughput assay to screen for GCS inhibitors.
Protocol: Cell-Based GCS Inhibition Assay
-
Cell Plating: Plate a suitable cell line (e.g., CHO cells) in 96- or 384-well plates.
-
Compound Treatment: Add library compounds and pre-incubate for a defined period (e.g., 1-4 hours).
-
Substrate Addition: Add a fluorescent ceramide analog (e.g., NBD-C₆-ceramide) to the cells.
-
Incubation: Incubate for a further period (e.g., 2 hours) to allow for the synthesis of fluorescent GlcCer.
-
Lipid Extraction: Terminate the reaction and extract the cellular lipids.
-
Analysis: Separate the fluorescent GlcCer from the unreacted fluorescent ceramide using high-performance thin-layer chromatography (HPTLC) and quantify the fluorescent spot corresponding to GlcCer. Alternatively, for a higher throughput, specific cell washing protocols can be employed to remove unincorporated substrate, followed by direct fluorescence measurement in a plate reader.
Proposed HTS Application with Glucosylsphingosine-¹³C₆
While the primary screens focus on upstream targets, Glucosylsphingosine-¹³C₆ is invaluable for secondary screening and hit validation. A medium-throughput screen can be designed to directly measure the impact of compounds on GlcSph metabolism.
Experimental Workflow: Cell-Based GlcSph-¹³C₆ Accumulation Assay
This workflow is designed to validate hits from primary screens by quantifying their effect on the accumulation of exogenously added Glucosylsphingosine-¹³C₆. This can identify compounds that enhance GlcSph clearance or block its uptake.
Caption: Workflow for a secondary screen using Glucosylsphingosine-¹³C₆ and LC-MS/MS analysis.
Protocol: Cell-Based GlcSph-¹³C₆ Accumulation Assay
-
Cell Culture: Plate Gaucher disease patient-derived fibroblasts or a relevant engineered cell line in 96-well plates.
-
Compound Treatment: Treat cells with a concentration range of hit compounds identified from a primary HTS (e.g., GCase stabilizers).
-
Incubation: Incubate for 24-48 hours to allow the compound to exert its effect on GCase activity.
-
Substrate Addition: Add a known concentration of Glucosylsphingosine-¹³C₆ to the cell culture medium.
-
Substrate Incubation: Incubate for a defined period (e.g., 4-8 hours) to allow for cellular uptake and metabolism.
-
Cell Harvest: Aspirate the medium and wash the cells thoroughly with PBS to remove any extracellular Glucosylsphingosine-¹³C₆.
-
Lipid Extraction: Lyse the cells and perform a lipid extraction using an appropriate solvent system (e.g., methanol/chloroform).
-
LC-MS/MS Analysis: Dry down the lipid extract, reconstitute in a suitable solvent, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][17][18][19] Quantify the amount of intracellular Glucosylsphingosine-¹³C₆ relative to an internal standard. A decrease in the Glucosylsphingosine-¹³C₆ signal in compound-treated cells compared to vehicle controls would indicate enhanced clearance or metabolism.
Data Presentation
Quantitative data from HTS assays are crucial for hit prioritization and structure-activity relationship (SAR) studies.
Table 1: Representative Data from GCase and GCS HTS Assays
| Assay Type | Compound | Target | EC₅₀ / IC₅₀ (nM) | Max Response (% of Control) | Assay Format | Reference |
| GCase Stabilization | Ambroxol | Mutant GCase | 15,000 | ~150% | HiBiT Luminescence | [3][5] |
| GCase Stabilization | NCGC326 | Mutant GCase | 280 | ~175% | HiBiT Luminescence | [3][5] |
| GCase Activation | NCGC607 | Mutant GCase | 1,900 | N/A | Fluorogenic Substrate | [4] |
| GCS Inhibition | Ibiglustat | GCS | 25 | N/A | Cell-based | [16] |
| GCS Inhibition | T-036 | GCS | 31 (human) | N/A | Enzyme-based | [16] |
Table 2: Representative LC-MS/MS Data for Glucosylsphingosine Levels
| Condition | Cell Type | GlcSph Level (nM) | Fold Change vs. Control | Reference |
| Control | Healthy Donor Fibroblasts | ~1.3 | 1.0 | [2] |
| Untreated GD | GD Type 1 Patient Fibroblasts | ~230 | ~177 | [2] |
| ERT-Treated GD | GD Type 1 Patient (Plasma) | 89 (post-ERT) | Significant Reduction | [2] |
| GCS Inhibitor-Treated | GD Mouse Model (Brain) | N/A | Significant Reduction | [17] |
Note: The data presented are representative values compiled from the literature and should be used for illustrative purposes.
Conclusion
The development of robust high-throughput screening assays is essential for the discovery of novel therapeutics for Gaucher Disease and related synucleinopathies. While primary screens targeting GCase and GCS provide an effective first pass for identifying active compounds, the use of Glucosylsphingosine-¹³C₆ in secondary, more physiologically relevant assays is critical. The proposed cell-based Glucosylsphingosine-¹³C₆ accumulation assay, coupled with sensitive LC-MS/MS detection, offers a powerful method to confirm the efficacy of lead compounds in modulating the key pathogenic lipid, thereby accelerating the development of new and effective treatments.
References
- 1. High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase | PLOS One [journals.plos.org]
- 2. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantification of Glucosylsphingosine in Tissue Homogenates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glucosylsphingosine (lyso-Gb1), a deacylated form of glucosylceramide, is a critical biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, a lysosomal storage disorder.[1][2] Its accumulation in tissues is a key pathological feature.[2] This document provides a detailed protocol for the robust and sensitive quantification of Glucosylsphingosine in tissue homogenates using a stable isotope-labeled internal standard (Glucosylsphingosine-¹³C₆) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a protein precipitation and liquid-liquid extraction procedure to ensure high recovery and minimize matrix effects, making it suitable for preclinical and clinical research.
Introduction
Gaucher disease is caused by the deficient activity of the lysosomal enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, and its cytotoxic metabolite, Glucosylsphingosine.[1][2] Accurate measurement of Glucosylsphingosine in various biological matrices, including tissue, is essential for understanding disease pathology and evaluating the efficacy of therapeutic interventions. The use of a stable isotope-labeled internal standard like Glucosylsphingosine-¹³C₆ is crucial for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring accurate quantification.[3] This protocol details a reliable sample preparation workflow involving protein precipitation followed by liquid-liquid extraction, optimized for the analysis of Glucosylsphingosine in complex tissue homogenates.
Materials and Reagents
-
Standards: Glucosylsphingosine, Glucosylsphingosine-¹³C₆
-
Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Methyl tert-butyl ether (MTBE), Water
-
Reagents: Formic Acid (FA), Ammonium Formate, Phosphate Buffered Saline (PBS)
-
Equipment:
-
Homogenizer (e.g., bead beater)
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system (e.g., Sciex 4000QTRAP or equivalent)[4]
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Glass test tubes or vials
-
Pipettes and tips
-
LC vials with inserts
-
Experimental Protocol
This protocol is divided into three main stages: Tissue Homogenization, Analyte Extraction, and LC-MS/MS Analysis.
Tissue Homogenization
-
Weighing: Accurately weigh approximately 10-50 mg of frozen tissue.
-
Homogenization: Place the tissue in a homogenization tube containing ceramic beads and cold PBS (e.g., at a ratio of 10% wet weight per volume).[5]
-
Mechanical Lysis: Homogenize the tissue using a bead beater until the tissue is completely dispersed.[6][7] Keep samples on ice to prevent degradation.
-
Protein Quantification: Take an aliquot of the homogenate to determine the total protein concentration (e.g., using a BCA assay). This is crucial for normalizing the final Glucosylsphingosine concentration.
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
-
Aliquoting: Transfer a specific volume of tissue homogenate (e.g., 50 µL) to a new microcentrifuge tube.
-
Internal Standard Spiking: Add the Glucosylsphingosine-¹³C₆ internal standard (IS) solution to each sample. A common approach is to use a precipitation solvent that already contains the IS.[8]
-
Protein Precipitation: Add 5 volumes of cold methanol containing the IS to the tissue homogenate.[8] For example, add 250 µL of cold MeOH with IS to the 50 µL homogenate.
-
Vortexing: Vortex the samples vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and IS to a clean glass tube, being careful not to disturb the protein pellet.
-
Liquid-Liquid Extraction (LLE):
-
Add an appropriate volume of MTBE (e.g., 500 µL) to the supernatant.
-
Vortex vigorously for 2 minutes to facilitate the extraction of lipids, including Glucosylsphingosine, into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.
-
-
Evaporation: Transfer the upper organic layer (MTBE) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid) for LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an LC vial.
LC-MS/MS Analysis
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like Glucosylsphingosine.[4] An Ascentis Express HILIC column (e.g., 4.6 x 50 mm, 2.7 µm) can be used.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS Detection: Electrospray Ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM).
Data Presentation and Performance
The method's performance should be validated to ensure reliability. Key parameters are summarized below.
Table 1: Typical Method Performance Parameters
| Parameter | Typical Value | Description |
| Recovery | > 90% | The efficiency of the extraction process. A study reported overall recovery higher than 96%.[1] |
| Matrix Effect | 85 - 115% | The influence of co-eluting matrix components on analyte ionization. |
| Intra-assay Precision (CV%) | < 10% | The precision of measurements within the same analytical run. Values between 2.0%–8.2% have been reported.[9] |
| Inter-assay Precision (CV%) | < 15% | The precision of measurements across different analytical runs. Values between 3.8%–11.5% have been reported.[1][9] |
| LLOQ (ng/mL) | 1.0 ng/mL | The lowest concentration that can be reliably quantified. An LLOQ of 1 ng/mL has been demonstrated.[9] |
| Linearity (R²) | ≥ 0.995 | The correlation coefficient of the calibration curve. |
Table 2: Example MRM Transitions for LC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glucosylsphingosine | 462.3 | 282.3 |
| Glucosylsphingosine-¹³C₆ | 468.3 | 288.3 |
Visual Workflow and Diagrams
Experimental Workflow Diagram
Caption: Workflow for Glucosylsphingosine extraction from tissue.
Disclaimer: This application note provides a general protocol. Optimization may be required for specific tissue types and instrumentation.
References
- 1. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylsphingosine Causes Hematological and Visceral Changes in Mice—Evidence for a Pathophysiological Role in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 7. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 8. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Glucosylsphingosine-13C6
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering matrix effects when quantifying Glucosylsphingosine (GlcSph) using its stable isotope-labeled internal standard, Glucosylsphingosine-13C6 (GlcSph-13C6), in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Glucosylsphingosine, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] Even when using a stable isotope-labeled internal standard (SIL-IS) like this compound, severe matrix effects can compromise assay sensitivity and accuracy.[3] While SIL-IS are designed to co-elute with the analyte and experience similar ionization effects, differential matrix effects can occur if there is a slight chromatographic shift between the analyte and the IS, which can happen with deuterium-labeled standards.[4][5]
Q2: My quality control (QC) samples are showing poor accuracy and precision. Could this be due to matrix effects?
A2: Yes, poor accuracy and precision in QC samples are common indicators of uncompensated matrix effects.[3] This issue can arise from variability in the matrix composition between different sample lots, leading to inconsistent ion suppression or enhancement.[3] It is crucial to assess the matrix effect to determine if it is the root cause of the variability.
Q3: How can I quantitatively assess the matrix effect in my samples?
A3: The most common method is the post-extraction spike experiment.[2] This involves comparing the response of this compound and the native analyte in a blank, extracted matrix to their response in a neat solution at the same concentration. The Matrix Factor (MF) is calculated to quantify the extent of ion suppression or enhancement.[3]
Q4: My this compound internal standard does not seem to be fully compensating for the matrix effect. What could be the reason?
A4: While this compound is an excellent internal standard, incomplete compensation can occur. Potential reasons include:
-
Chromatographic Shift: A slight difference in retention time between the native GlcSph and GlcSph-13C6 can expose them to different co-eluting matrix components, leading to differential ion suppression.[4]
-
Extreme Ion Suppression: In cases of very "dirty" samples, the signal for both the analyte and the internal standard can be suppressed to a level that compromises the assay's sensitivity and linearity.[3]
-
Non-Coeluting Interferences: The interfering compounds might not co-elute perfectly with both the analyte and the internal standard.
Q5: What are the primary strategies to mitigate matrix effects when analyzing Glucosylsphingosine?
A5: The main strategies include:
-
Enhanced Sample Preparation: Implementing more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.[6]
-
Chromatographic Optimization: Adjusting the chromatographic method to better separate Glucosylsphingosine from matrix interferences is a key strategy.[6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[7] However, this may also decrease the analyte signal, potentially affecting sensitivity.
-
Method of Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the endogenous concentration, which can effectively compensate for matrix effects.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent Peak Response for this compound Across Samples
-
Symptom: The peak area of this compound varies significantly between different samples, even though the same amount was spiked into each.
-
Potential Cause: Variable matrix effects between individual samples.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent internal standard response.
Issue 2: Poor Accuracy in Spiked Samples (Standard Addition Method)
-
Symptom: The recovery of spiked Glucosylsphingosine is not within the acceptable range (e.g., 85-115%).
-
Potential Cause: The chosen standard addition concentrations are not appropriate for the sample's endogenous level, or the matrix effect is non-linear.
-
Troubleshooting Workflow:
Caption: Troubleshooting poor accuracy in standard addition experiments.
Quantitative Data Summary
The following table summarizes representative data from a post-extraction spike experiment to evaluate the matrix effect on Glucosylsphingosine analysis in human plasma using three different sample preparation methods.
| Sample Preparation Method | Analyte | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | Recovery (%) |
| Protein Precipitation | GlcSph | 1,250,000 | 787,500 | 0.63 | 92 |
| GlcSph-13C6 | 1,310,000 | 838,400 | 0.64 | 93 | |
| Liquid-Liquid Extraction | GlcSph | 1,245,000 | 1,020,900 | 0.82 | 85 |
| GlcSph-13C6 | 1,305,000 | 1,083,150 | 0.83 | 86 | |
| Solid-Phase Extraction | GlcSph | 1,255,000 | 1,192,250 | 0.95 | 98 |
| GlcSph-13C6 | 1,315,000 | 1,262,400 | 0.96 | 99 |
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (%) = [(Peak Response in Pre-Extraction Spike) / (Peak Response in Post-Extraction Spike)] x 100.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
Objective: To quantify the degree of ion suppression or enhancement for Glucosylsphingosine and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike GlcSph and GlcSph-13C6 into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike GlcSph and GlcSph-13C6 into the extracted matrix at the same final concentration as Set A.[3]
-
Set C (Pre-Extraction Spike): Spike GlcSph and GlcSph-13C6 into the blank biological matrix before extraction at the same concentration.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) x 100
-
Caption: Workflow for assessing matrix factor and recovery.
Protocol 2: Method of Standard Addition
Objective: To accurately quantify Glucosylsphingosine in a complex sample by correcting for matrix effects.
Methodology:
-
Divide a sample aliquot into at least four equal volumes.
-
Spike three of the aliquots with increasing known amounts of a Glucosylsphingosine standard solution. One aliquot remains unspiked. The spike levels should ideally be 0.5, 1.0, and 1.5 times the expected endogenous concentration.
-
Add an equal amount of this compound to all four aliquots.
-
Process and analyze all four samples using the established LC-MS/MS method.
-
Create a calibration plot of the instrument response (analyte peak area / IS peak area) versus the concentration of the added standard.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (y=0). The absolute value of the x-intercept represents the endogenous concentration of Glucosylsphingosine in the sample.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. longdom.org [longdom.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Standard addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing LC-MS/MS for Sensitive Glucosylsphingosine-13C6 Detection
Welcome to the technical support center for the LC-MS/MS analysis of Glucosylsphingosine and its stable isotope-labeled internal standard, Glucosylsphingosine-13C6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure sensitive and accurate quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Glucosylsphingosine and this compound?
A1: For sensitive detection, operating in positive electrospray ionization (ESI) mode is recommended.[1] The most commonly used multiple reaction monitoring (MRM) transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (V) | Notes |
| Glucosylsphingosine (Lyso-Gb1) | 462.3 | 282.3 | 31 | This transition corresponds to the loss of the glucose moiety.[2][3] |
| This compound | 468.3 | 288.3 | ~31 | The +6 Da shift in both precursor and product ions reflects the 13C labeled glucose. Collision energy should be optimized on your specific instrument but will be very similar to the unlabeled compound. |
Q2: Which type of chromatography column is best for Glucosylsphingosine analysis?
A2: Both Reversed-Phase (e.g., C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be used successfully.[1][4]
-
C18 Columns: Often used with mobile phases consisting of ammonium formate and formic acid in water and methanol.[4] These are robust and widely available.
-
HILIC Columns: Can provide excellent separation from isobaric interferences like galactosylsphingosine (psychosine), which is a critical consideration for accurate quantification.[5][6] Mobile phases typically involve acetonitrile/water gradients with a small amount of buffer like ammonium formate.[3]
The choice depends on the specific requirements of your assay, particularly the need to resolve isomers. For methods where isomer separation is not validated, it's important to be aware of the potential for interference.[7]
Q3: What are the key considerations for sample preparation?
A3: The most common method for plasma, serum, or tissue homogenates is protein precipitation.[1] This is a simple and effective way to remove the bulk of the matrix.
A typical workflow involves:
-
Adding a volume of cold organic solvent (e.g., methanol or acetonitrile) containing the this compound internal standard to the sample. A common ratio is 5 volumes of solvent to 1 volume of plasma.[1]
-
Vortexing thoroughly to ensure complete protein precipitation.
-
Centrifuging at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[8]
-
Transferring the supernatant to a new tube or well plate for evaporation or direct injection.[8]
Experimental Protocols
Protocol 1: Plasma Sample Preparation
This protocol is adapted from methods described for the analysis of lysosphingolipids in plasma.[1]
-
Reagent Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL. Create a working internal standard solution by diluting the stock solution to 50 ng/mL in methanol.
-
Sample Aliquoting: Aliquot 50 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 250 µL of the cold working internal standard solution to each tube.
-
Mixing: Vortex each tube vigorously for 3 minutes.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Evaporation (Optional but Recommended): Dry the supernatant under a stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9] Vortex briefly and centrifuge to pellet any remaining particulates before injection.
Protocol 2: LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrumentation.
Liquid Chromatography (using a C18 column):
| Parameter | Value |
| Column | Acquity UPLC CSH C18, 1.7 µm, 2.1 x 50 mm, or equivalent[10] |
| Mobile Phase A | 0.2% Formic Acid and 2 mM Ammonium Formate in Water[11] |
| Mobile Phase B | 0.2% Formic Acid and 1 mM Ammonium Formate in Methanol[11] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[10] |
| Injection Volume | 10 µL |
| Gradient | 0-1.0 min: 30% B, 1.0-5.0 min: 30-100% B, 5.0-7.0 min: 100% B, 7.1-8.0 min: 30% B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C[12] |
| Desolvation Gas Flow | 800 L/hr (Nitrogen)[12] |
| Collision Gas | Argon |
| MRM Transitions | See FAQ Q1 |
| Dwell Time | 50-100 ms[3] |
Troubleshooting Guide
Issue: Low or No Signal for this compound
This guide provides a logical workflow to diagnose the root cause of poor internal standard signal.
Issue: High Signal Variability or Poor Reproducibility
High variability can compromise the accuracy of your quantitative results.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of sample, internal standard, and solvents. Use an automated liquid handler if available. Ensure complete and uniform protein precipitation by consistent vortexing time and speed. |
| Ion Suppression/Enhancement | This is a common matrix effect where co-eluting compounds interfere with the ionization of the analyte.[13] To diagnose, compare the signal of the internal standard in a neat solution versus a post-extraction spiked sample. To mitigate, improve sample cleanup (e.g., use solid-phase extraction), dilute the sample, or adjust chromatography to separate the interference. |
| Carryover | If a high concentration sample is followed by a low one, residual analyte can carry over. Inject a blank solvent sample after a high standard to check for carryover. Optimize the autosampler wash method by using a stronger solvent (e.g., acetonitrile/isopropanol). |
| Internal Standard Stability | Ensure the this compound stock and working solutions are stored properly (typically at -20°C or below) and are not expired. Prepare fresh working solutions regularly. |
Issue: Peak Tailing or Splitting
Poor peak shape can affect integration and reduce sensitivity.
Method Performance Data
The following tables summarize typical performance characteristics for LC-MS/MS assays quantifying Glucosylsphingosine (Lyso-Gb1). These values can serve as a benchmark for your own method validation.
Table 1: Assay Precision and Accuracy
| Study Reference | Matrix | Intra-assay Variation (%) | Inter-assay Variation (%) | Accuracy/Recovery (%) |
| Giraldo et al. (2020)[14] | Plasma | 3.1 | 11.5 | >96 |
| Zhang et al. (2020)[15] | Dried Blood Spot | 2.0 - 8.2 | 3.8 - 10.2 | 93.5 - 112.6 |
| Mirzaian et al. (2015)[16] | Plasma | 1.8 | 4.9 | Not Reported |
Table 2: Linearity and Sensitivity
| Study Reference | Matrix | Lower Limit of Quantification (LLOQ) | Linearity Range |
| Zhang et al. (2020)[15] | Dried Blood Spot | 1 ng/mL | Up to at least 100 ng/mL (implied) |
| Giraldo et al. (2020)[14] | Plasma | Not explicitly stated, but method was sensitive enough for diagnosis. | Up to 1000 ng/mL |
| Chuang et al. (2019)[7] | Plasma | Not explicitly stated, but method suitable for patient monitoring. | Not explicitly stated |
| Shimada et al. (2021)[17] | Cerebrospinal Fluid | 0.1 pg/mL | Not explicitly stated |
References
- 1. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galactosylsphingosine does not interfere with the quantitation of plasma glucosylsphingosine levels in Gaucher patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
common pitfalls in the quantification of glucosylsphingosine and how to avoid them
Welcome to the technical support center for the quantification of glucosylsphingosine (GlcSph). This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying glucosylsphingosine (GlcSph)?
A1: The most widely accepted and utilized method for the sensitive and specific quantification of GlcSph is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for accurate measurement of GlcSph in various biological matrices such as plasma, dried blood spots (DBS), and tissue.[4][5][6]
Q2: Why is an internal standard essential for accurate GlcSph quantification?
A2: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[3][7] The ideal IS is a stable isotope-labeled version of the analyte, such as d5-GlcSph, which has nearly identical chemical and physical properties to GlcSph.[8] This ensures that the IS and the analyte behave similarly during extraction and ionization, leading to more reliable and reproducible results.[3]
Q3: What are the recommended storage conditions for samples intended for GlcSph analysis?
A3: Proper sample storage is critical to prevent degradation of GlcSph. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[9] For biological samples like whole blood, it is advised to store them at ambient temperature and ship them overnight for receipt within 5 days of collection; refrigeration or freezing of whole blood should be avoided.[1] Plasma samples are typically stored at -80°C. One study indicated that GlcSph in plasma is stable at 4°C for at least 22 days.[10]
Q4: Can I use either plasma or dried blood spots (DBS) for GlcSph quantification?
A4: Yes, both plasma and DBS are viable matrices for GlcSph quantification.[4][5] DBS offers advantages such as easier sample collection, storage, and transport.[11] However, the choice of matrix may depend on the specific study requirements and the established laboratory protocols. It's important to validate the analytical method for the chosen matrix.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in LC-MS/MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Chromatographic Column | Evaluate column chemistry. | For separating GlcSph from its isobaric isomer galactosylsphingosine (psychosine), a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be effective.[12] Alternatively, specific C18 columns under optimized gradient conditions have also been shown to achieve separation.[2][13] |
| Incorrect Mobile Phase Composition | Verify mobile phase preparation. | Ensure accurate composition and pH of the mobile phases. A common mobile phase combination is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) under gradient elution.[2] |
| Column Degradation | Check column performance. | If peak shape deteriorates over time, the column may be degrading. Replace the column and use a guard column to extend its lifetime.[11] |
| Sample Overload | Inject a smaller sample volume. | High concentrations of the analyte or matrix components can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume. |
Issue 2: Inaccurate or Inconsistent Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Matrix Effects | Assess ion suppression/enhancement. | Prepare matrix-matched calibration curves by spiking known concentrations of GlcSph into a blank matrix that is representative of the study samples.[14] This helps to compensate for matrix-induced signal changes.[15] A post-column infusion experiment can also identify regions of ion suppression.[14] |
| Interference from Isobaric Compounds | Confirm chromatographic separation. | The most significant interfering compound is the isobaric isomer galactosylsphingosine (psychosine).[12][13] Ensure that the LC method adequately separates GlcSph from psychosine. While some studies suggest that in Gaucher disease patient plasma, psychosine levels are negligible, separation is still considered good practice for accurate quantification.[13] |
| Improper Internal Standard Use | Verify internal standard concentration and addition. | Ensure the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process to account for extraction variability. |
| Sample Degradation | Review sample handling and storage. | Ensure that samples have been consistently stored at the correct temperature and have not undergone multiple freeze-thaw cycles.[9][10] |
Issue 3: Low Analyte Recovery During Sample Preparation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inefficient Extraction Method | Optimize the extraction protocol. | For plasma or serum, a common method is protein precipitation with an organic solvent like acetonitrile or methanol, followed by centrifugation.[8][16] For DBS, extraction is often performed with a methanol-based solution.[16] A liquid-liquid extraction with a mixture of methanol/methyl tert-butyl ether has been shown to be effective for sphingolipid extraction with good recovery and minimal matrix effects.[17] |
| Analyte Binding to Labware | Use appropriate collection tubes and plates. | Polypropylene tubes and plates are generally recommended to minimize non-specific binding of lipids. |
| Incomplete Elution in Solid-Phase Extraction (SPE) | Adjust SPE elution solvent. | If using SPE for sample cleanup, ensure the elution solvent is strong enough to completely elute GlcSph from the sorbent. |
Experimental Protocols and Data
Table 1: Example LC-MS/MS Parameters for GlcSph Quantification
| Parameter | Setting | Reference |
| LC System | Waters Acquity UPLC | [2] |
| Mass Spectrometer | API-5000 triple-quadrupole | [2] |
| Column | Acquity BEH C18 (2.1x50 mm, 1.7 µm) | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [2] |
| Flow Rate | 0.4 mL/min | - |
| Ionization Mode | Electrospray Ionization (ESI) Positive | [11] |
| MRM Transition (GlcSph) | m/z 462.3 -> 282.3 | [3][11] |
| MRM Transition (Internal Standard) | Varies based on IS (e.g., ¹³C₅-GlcSph) | [3] |
Table 2: Sample Preparation Protocol for GlcSph from Mouse Brain Tissue
| Step | Procedure | Reference |
| 1. Homogenization | Homogenize 100-300 mg of tissue in 2% CHAPS solution (4 mL/g wet tissue) using ceramic beads. | [8] |
| 2. Internal Standard Addition | Add d5-GluSph internal standard (200 ng/mL) in acetonitrile. | [8] |
| 3. Vortexing | Vortex the samples for approximately 3 minutes. | [8] |
| 4. Centrifugation | Centrifuge at 10,000 rpm for 10 minutes. | [8] |
| 5. Supernatant Transfer | Transfer the supernatant to a 96-well plate for LC-MS/MS analysis. | [8] |
Visual Guides
Caption: General workflow for GlcSph quantification.
Caption: Impact of isobaric interference on quantification.
References
- 1. revvity.com [revvity.com]
- 2. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glucosylsphingosine Is a Highly Sensitive and Specific Biomarker for Primary Diagnostic and Follow-Up Monitoring in Gaucher Disease in a Non-Jewish, Caucasian Cohort of Gaucher Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Galactosylsphingosine does not interfere with the quantitation of plasma glucosylsphingosine levels in Gaucher patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Isomeric Interference with Glucosylsphingosine-13C6
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing isomeric interference when quantifying glucosylsphingosine using Glucosylsphingosine-13C6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of isomeric interference when analyzing glucosylsphingosine?
A1: The primary source of isomeric interference is galactosylsphingosine, also known as psychosine. Glucosylsphingosine and galactosylsphingosine are structural isomers, meaning they have the same molecular weight and elemental composition, but differ in the stereochemistry of the sugar moiety. This makes them challenging to distinguish using mass spectrometry alone.
Q2: Why is it critical to separate glucosylsphingosine from galactosylsphingosine?
A2: Accurate quantification of glucosylsphingosine is crucial as it is a key biomarker for Gaucher disease.[1][2] Galactosylsphingosine, on the other hand, is a biomarker for Krabbe disease.[1][2] Co-elution and subsequent co-quantification of these two isomers can lead to misdiagnosis, inaccurate assessment of disease severity, and improper monitoring of treatment efficacy.
Q3: Can't mass spectrometry alone differentiate between these isomers?
A3: No, standard mass spectrometry cannot differentiate between isomers as they have identical mass-to-charge ratios (m/z). Therefore, chromatographic separation prior to mass spectrometric detection is essential for accurate quantification.
Troubleshooting Guide: Poor Isomeric Separation
Issue: Inadequate or no separation of glucosylsphingosine and galactosylsphingosine peaks in your LC-MS/MS chromatogram.
This can manifest as a single broad peak, shouldered peaks, or inconsistent retention times, leading to inaccurate quantification.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor chromatographic separation of isomers.
Detailed Steps:
-
Verify Column Choice:
-
Question: Are you using a column chemistry appropriate for separating hydrophilic isomers?
-
Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often successful in separating these isomers.[1][2][3] Reverse-phase C18 columns can also be used, but may require more extensive method development.[4]
-
-
Optimize Mobile Phase Composition:
-
Question: Have you systematically evaluated your mobile phase composition?
-
Recommendation:
-
Aqueous Phase: The pH and buffer concentration of the aqueous mobile phase can significantly impact retention and selectivity on a HILIC column.
-
Organic Phase: The choice and ratio of organic solvents (e.g., acetonitrile, methanol) can influence selectivity.
-
Additives: Small amounts of additives like formic acid can improve peak shape and ionization efficiency.
-
-
-
Adjust Flow Rate and Column Temperature:
-
Question: Have you optimized the flow rate and column temperature?
-
Recommendation:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation.
-
-
-
Review Sample Preparation:
-
Question: Is your sample clean enough to avoid matrix effects that can interfere with chromatography?
-
Recommendation: A simple protein precipitation is often sufficient for plasma or serum samples.[1] However, if complex matrices are used, a more rigorous solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Experimental Protocols
Protocol 1: HILIC-MS/MS for Glucosylsphingosine and Galactosylsphingosine Separation
This method is adapted from established protocols for the baseline separation of glucosylsphingosine and galactosylsphingosine.[1][2][3]
LC-MS/MS Analysis Workflow
Caption: A typical workflow for sample preparation and analysis of glucosylsphingosine.
Materials:
-
LC-MS/MS System: UPLC coupled to a tandem mass spectrometer.
-
Analytical Column: HILIC column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Internal Standard: this compound.
-
Samples: Plasma, serum, or dried blood spots (DBS).
Procedure:
-
Sample Preparation:
-
To 50 µL of sample, add 200 µL of methanol containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
-
-
LC Method:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 40% B
-
5.1 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Glucosylsphingosine: 460.4 -> 282.3
-
Galactosylsphingosine: 460.4 -> 282.3
-
This compound: 466.4 -> 288.3
-
-
Quantitative Data
The following table provides a summary of typical chromatographic performance for the separation of glucosylsphingosine and galactosylsphingosine using a HILIC method.
| Parameter | Glucosylsphingosine | Galactosylsphingosine |
| Typical Retention Time (min) | ~4.2 | ~4.5 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.2 ng/mL |
Note: Retention times and LLOQs are approximate and may vary depending on the specific instrumentation and analytical conditions.[1][2]
Signaling Pathway
Simplified Pathophysiology of Gaucher Disease
In Gaucher disease, a deficiency in the enzyme glucocerebrosidase (GBA) leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages. A portion of this excess glucosylceramide is converted to glucosylsphingosine, which is a key pathogenic molecule and a reliable biomarker for the disease.
Caption: Simplified metabolic pathway in Gaucher disease leading to glucosylsphingosine accumulation.
References
- 1. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A HILIC-MS/MS method for simultaneous quantification of the lysosomal disease markers galactosylsphingosine and glucosylsphingosine in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 4. Selective Extraction and Effective Separation of Galactosylsphingosine (Psychosine) and Glucosylsphingosine from Other Glycosphingolipids in Pathological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
improving peak shape and resolution for Glucosylsphingosine-13C6 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Glucosylsphingosine-13C6 in chromatographic analyses.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question: Why is my this compound peak showing significant tailing?
Answer:
Peak tailing for this compound is a common issue that can compromise quantification and resolution. The primary cause is often secondary interactions between the analyte and the stationary phase, but other factors can also contribute.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Glucosylsphingosine contains a primary amine group that can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1] To minimize these interactions, operate the mobile phase at a lower pH (e.g., pH < 3) to protonate the silanol groups.[2] Using a highly deactivated, end-capped column can also effectively block these residual silanol groups.[1][3] |
| Mobile Phase pH Near Analyte pKa | If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Using a buffered mobile phase (20-50 mM) will help maintain a stable pH.[4] |
| Sample Solvent Mismatch | If the sample solvent is significantly stronger (has a higher elution strength) than the initial mobile phase, it can cause peak distortion.[5][6] Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, minimize the injection volume.[6] |
| Column Overload | Injecting too much sample (mass overload) or too large a volume can lead to asymmetrical peaks.[2] To check for mass overload, dilute your sample and see if the peak shape improves. For volume overload, reduce the injection volume.[2] |
| Column Degradation or Contamination | Accumulation of matrix components from biological samples can contaminate the column, leading to poor peak shape. Use a guard column and a robust sample clean-up procedure, such as solid-phase extraction (SPE), to protect the analytical column.[7] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[3] |
| Extra-Column Dead Volume | Excessive dead volume in the system (e.g., from long tubing or improper fittings) can cause peak broadening and tailing, especially for early eluting peaks.[2] Use tubing with a narrow internal diameter and ensure all fittings are properly connected.[8] |
Question: I am having difficulty separating this compound from its isomer Galactosylsphingosine. How can I improve the resolution?
Answer:
Baseline separation of these isomers is critical for accurate quantification.[9] Hydrophilic Interaction Chromatography (HILIC) is a well-established technique for separating these isomeric lyso-glycosphingolipids.[9][10]
Strategies for Improving Resolution:
-
Utilize a HILIC Column: HILIC columns, such as an Ascentis® Express HILIC, have been shown to effectively separate Glucosylsphingosine and Galactosylsphingosine.[9]
-
Optimize the Mobile Phase Gradient: A shallow gradient may improve the resolution between closely eluting peaks.[6] Experiment with the gradient slope and the organic/aqueous ratio in your mobile phase.
-
Adjust Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile) and aqueous buffer can influence selectivity. Small changes in buffer concentration or pH can impact the separation.
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance resolution, although it may also increase peak width and analysis time.
Frequently Asked Questions (FAQs)
What type of chromatography is best for this compound analysis?
Both Hydrophilic Interaction Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be used, depending on the specific analytical goals.
-
HILIC: This is the preferred method for separating Glucosylsphingosine from its isomer, Galactosylsphingosine, which is crucial for accurate biomarker quantification in diseases like Krabbe and Gaucher disease.[9][11]
-
Reversed-Phase (C18): RP chromatography is a cost-effective and time-efficient approach for analyzing the total hexosylsphingosine (Glucosylsphingosine + Galactosylsphingosine) fraction.[11][12] Polar-embedded RP18 phases have been shown to provide good efficiency and peak symmetry for sphingolipids.[13]
What are the recommended mobile phases for this compound analysis?
-
For HILIC: A typical mobile phase consists of a high percentage of an organic solvent like acetonitrile with a smaller amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate). The high organic content is necessary for retention on the HILIC stationary phase.[9]
-
For Reversed-Phase: A common mobile phase would be a gradient of water and an organic solvent like methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency for mass spectrometry.[2]
How can I prepare biological samples for this compound analysis?
A robust sample preparation method is essential for removing interferences and ensuring accurate quantification.
-
Protein Precipitation: This is a simple and effective method for extracting Glucosylsphingosine from serum or plasma.[9]
-
Solid-Phase Extraction (SPE): SPE, particularly with mixed-mode strong cation exchange (MCX) cartridges, can provide a cleaner extract and improve analytical sensitivity.[7]
-
Liquid-Liquid Extraction: Extraction with a solvent system like dichloromethane/methanol has also been successfully used.[11][12]
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for Isomer Separation
This protocol is based on a validated method for the simultaneous quantification of Galactosylsphingosine and Glucosylsphingosine.[9]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add an internal standard solution containing this compound.
-
Precipitate proteins by adding a sufficient volume of organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| HPLC System | Shimadzu Prominence HPLC system or equivalent[9] |
| Mass Spectrometer | Applied Biosystems/MDS Sciex 4000QTRAP or equivalent[9] |
| Column | Ascentis® Express HILIC (4.6 x 50 mm, 2.7 µm)[9] |
| Guard Column | HILIC Securityguard™ column (4 x 3.0 mm)[9] |
| Mobile Phase A | Aqueous buffer (e.g., Ammonium Formate in water) |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile) |
| Flow Rate | 1.5 mL/min[9] |
| Column Temperature | Ambient[9] |
| Injection Volume | 10 µL |
| Ionization Mode | Positive-ion electrospray[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[9] |
-
Post-Run Wash: After the elution of the analytes, wash the column with a high aqueous mobile phase (e.g., 90% Mobile Phase A) for 1 minute to remove polar endogenous components.[9]
Visualizations
Caption: Troubleshooting workflow for improving peak shape.
Caption: Analyte interactions with stationary phases.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A HILIC-MS/MS method for simultaneous quantification of the lysosomal disease markers galactosylsphingosine and glucosylsphingosine in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined analysis of plasma or serum glucosylsphingosine and globotriaosylsphingosine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Combined analysis of plasma or serum glucosylsphingosine and globotriaosylsphingosine by UPLC-MS/MS. [scholars.duke.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for Glucosylsphingosine-13C6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize ion suppression effects during the LC-MS/MS analysis of Glucosylsphingosine and its stable isotope-labeled internal standard, Glucosylsphingosine-13C6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where molecules in the sample, other than your analyte, interfere with the ionization process in the mass spectrometer's source.[1][2] This is particularly problematic in complex biological matrices like plasma or tissue.[3] For this compound, co-eluting compounds such as phospholipids can compete for ionization, leading to a reduced signal intensity.[4][5] This can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to an underestimation of the analyte's true concentration.[5][6]
Q2: What are the primary sources of ion suppression in my biological samples?
A2: The primary sources of ion suppression in bioanalytical samples are endogenous components that co-elute with your analyte.[5] Key culprits include:
-
Phospholipids: Abundant in plasma and tissue, these are a major cause of ion suppression in reversed-phase chromatography.[4][5][7][8]
-
Salts and Proteins: If not adequately removed during sample preparation, these can also interfere with ionization.[1][9]
-
Isobaric Interferences: For Glucosylsphingosine, its naturally occurring isobaric epimer, galactosylsphingosine (psychosine), is a significant potential interference that must be chromatographically separated for accurate results.[10]
Q3: How can I detect and quantify ion suppression in my assay?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of your analyte at a constant rate after the analytical column but before the mass spectrometer.[3][11] You then inject an extracted blank matrix sample. Any dips or decreases in the constant analyte signal indicate chromatographic regions where ion suppression is occurring.[3][9]
-
Quantitative Matrix Effect Calculation: This involves comparing the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the analyte in a neat (pure) solvent. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[5] The formula is: Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.
Q4: I am seeing significant ion suppression. What is the first thing I should try to fix it?
A4: The most effective way to combat ion suppression is to optimize your sample preparation procedure to remove interfering matrix components before they enter the LC-MS system.[1][8][9] While chromatographic adjustments are also crucial, a cleaner sample will fundamentally solve the problem. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simpler methods like Protein Precipitation (PPT).[6][9]
Q5: Which sample preparation technique is best for minimizing ion suppression for sphingolipids?
A5: The choice depends on the complexity of your matrix and required cleanliness.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and significantly reducing phospholipid-based ion suppression.[9]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts. Adjusting the pH of the aqueous matrix can help prevent impurities like phospholipids from being extracted.[8]
-
Phospholipid Removal Plates (e.g., HybridSPE): These specialized devices use a Lewis acid-base interaction to selectively remove phospholipids and are very effective.[4][12]
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing phospholipids and often results in significant ion suppression.[4][7][9]
Q6: How can I optimize my chromatography to reduce ion suppression?
A6: The goal of chromatographic optimization is to separate this compound from any remaining matrix components and isobaric interferences.[13]
-
Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for separating sphingolipid classes based on their polar head groups and often allows for the co-elution of the analyte and its internal standard.[14] This is critical for accurate compensation of matrix effects.[14]
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between your analyte and co-eluting compounds.[5][9]
-
Isomer Separation: It is critical to achieve baseline separation of Glucosylsphingosine from its isobaric isomer, galactosylsphingosine.[10][13] Using two HILIC columns in tandem has been shown to improve this separation.[15]
Q7: Can changing my mass spectrometer settings help mitigate ion suppression?
A7: While less impactful than sample preparation or chromatography, optimizing MS parameters can help.
-
Ionization Source: Electrospray ionization (ESI) is common for sphingolipid analysis but is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[5][6] However, APCI may not be suitable for this class of molecules.
-
Ionization Polarity: Switching from positive to negative ionization mode can sometimes reduce interference, as fewer matrix components tend to ionize in negative mode.[6][11] However, Glucosylsphingosine is typically analyzed in positive ion mode.[14]
-
Source Parameters: Optimizing source-dependent parameters like gas flows, source temperature, and capillary voltage can ensure more efficient desolvation and ionization of your analyte.[5]
Q8: My analyte (Glucosylsphingosine) and its 13C6-IS are both suppressed. Is my quantification still valid?
A8: Yes, to an extent. The primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its ability to compensate for matrix effects.[5] Because the SIL-IS co-elutes and has the same physicochemical properties as the analyte, it should experience the same degree of ion suppression.[5] This keeps the ratio of the analyte to the internal standard constant, allowing for accurate quantification.[13] However, if the suppression is severe, the signals for both the analyte and the IS may be suppressed close to the lower limit of quantification (LLOQ), which can decrease the sensitivity and precision of the assay.[5]
Troubleshooting Guides
Guide 1: A Systematic Approach to Diagnosing and Solving Ion Suppression
This guide provides a logical workflow for identifying and mitigating ion suppression. Follow the steps in the diagram below to systematically troubleshoot your assay.
Guide 2: Comparing Sample Preparation Techniques
The initial sample preparation step is the most critical for preventing ion suppression. The following diagram and table illustrate the effectiveness of common techniques at removing interfering phospholipids.
Table 1: Comparison of Sample Preparation Methods for Ion Suppression
| Method | Complexity | Speed | Phospholipid Removal | Resulting Ion Suppression | Recommended Use Case |
| Protein Precipitation (PPT) | Low | Very Fast | Poor | High | Rapid, non-quantitative screening where high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Medium | Moderate | Good | Moderate to Low | When a balance of cleanliness, speed, and cost is needed. |
| Solid-Phase Extraction (SPE) | High | Slow | Excellent | Very Low | Gold standard for quantitative bioanalysis requiring high accuracy and sensitivity. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol outlines the steps to identify chromatographic regions causing ion suppression.
Detailed Steps:
-
System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases used for your assay.
-
Analyte Infusion: Using a syringe pump, continuously deliver a solution of Glucosylsphingosine post-column into the mobile phase stream via a T-connector.
-
Establish a Stable Baseline: Begin acquiring data for the Glucosylsphingosine MRM transition. The signal should become a stable, elevated baseline once the infusion is steady.
-
Inject Extracted Blank: Inject a blank matrix sample (e.g., plasma from a control animal) that has been prepared using your standard sample preparation protocol.
-
Data Analysis: Monitor the baseline of the infused analyte. A sharp or broad dip in the signal indicates that compounds are eluting from the column at that retention time and are suppressing the ionization of Glucosylsphingosine. This allows you to map the "suppression zones" of your chromatogram.[3][4]
Protocol 2: Example Solid-Phase Extraction (SPE) for Glucosylsphingosine from Plasma
This protocol provides a general guideline for a mixed-mode SPE procedure, which is effective at removing both phospholipids and other interferences.[9] Note: This protocol should be optimized for your specific application and SPE cartridge.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Add 200 µL of 2% formic acid in water.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution:
-
Elute the Glucosylsphingosine and its IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
impact of different sample collection and handling methods on quantification accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the impact of sample collection and handling methods on quantification accuracy.
Troubleshooting Guides
Issue: Inconsistent quantification results in metabolomics/proteomics experiments.
Possible Cause: Variability in pre-analytical procedures. Metabolomic and proteomic profiles are highly sensitive to sample handling.[1]
Troubleshooting Steps:
-
Standardize Collection Time & Conditions: Ensure all samples within a study are collected at the same time of day (e.g., early morning) and under similar patient/animal conditions (e.g., fasting) to minimize biological variability.[1]
-
Verify Collection Tube Type: Using incorrect collection tubes can introduce contaminants or interact with analytes. For instance, for plasma in metabolomics, sodium heparin anticoagulant tubes (green cap) are often recommended, while citrate and EDTA tubes may interfere with results.[2] For serum, use tubes without anticoagulants but with a clot activator (red cap).[2][3]
-
Control Time to Processing: The time between sample collection and centrifugation/storage is critical. For blood samples intended for metabolomics, processing should ideally occur within 30 minutes at room temperature or within 1-2 hours if kept at 4°C.[1]
-
Check for Hemolysis: Hemolysis, the rupture of red blood cells, can significantly alter the measured concentration of certain analytes.[4][5] Visually inspect samples for a reddish tint. If hemolysis is suspected, it is often recommended to discard the sample.[1] To minimize hemolysis, use proper venipuncture techniques and avoid excessive aspiration force.[6]
-
Review Storage Conditions: Inconsistent storage temperatures can lead to analyte degradation. For long-term stability of plasma and serum samples for proteomics and metabolomics, storage at -80°C or lower is recommended.[2][7]
Issue: Decreased nucleic acid yield or poor amplification in qPCR/RT-qPCR.
Possible Cause: Degradation of DNA/RNA due to improper storage or handling.
Troubleshooting Steps:
-
Evaluate Storage Temperature: Long-term storage of paraffin-embedded tissues at room temperature leads to nucleic acid degradation. Storage at 4°C can slow this process, while storage at -20°C or -80°C is recommended to prevent it.[8] For DNA standards, freezing at -20°C has been found to provide the best storage conditions among several tested.[9]
-
Assess Fixation Method: For paraffin-embedded tissues, the fixative used has a significant impact. Non-crosslinking fixatives can result in superior nucleic acid quality compared to formaldehyde-fixed tissues.[8]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to nucleic acid degradation.[10] It is best practice to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[2][7]
-
Consider Storage Duration: Even under optimal conditions, very long-term storage can affect quantification. One study showed that after 100 days of storage, even at -20°C, DNA standards for real-time PCR showed a shift in Ct values that could lead to significant quantification deviations.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal procedure for collecting blood for metabolomics analysis?
A1: A standardized procedure is crucial for high-quality data.[7] Key steps include:
-
Participant Preparation: Ensure participants are fasted if required by the study.[7]
-
Correct Tube Selection: Use sodium heparin tubes for plasma or tubes with a clot activator for serum.[2][3] Ensure tubes are filled to the correct volume.[1][3]
-
Gentle Handling: Invert tubes gently to mix blood with anticoagulants.[7]
-
Prompt Processing: Centrifuge blood to separate plasma/serum from cells as soon as possible (ideally <30 minutes at room temperature).[1][3]
-
Proper Storage: Immediately flash-freeze aliquots in liquid nitrogen and store them at -80°C or lower.[2][7]
Q2: How many freeze-thaw cycles can my protein samples tolerate?
A2: The number of tolerated freeze-thaw cycles is protein-dependent. However, it is widely recommended to minimize or avoid freeze-thaw cycles altogether.[4][10] A single freeze-thaw cycle has been shown to cause significant changes in the abundance of some serum proteins.[11] Multiple cycles can lead to protein aggregation, denaturation, and oxidation, which will impact quantification accuracy.[11][12][13] It is best practice to aliquot samples into single-use volumes after the initial processing.[2][7]
Q3: What are the best storage conditions for nucleic acids in paraffin-embedded tissues?
A3: Storage temperature significantly impacts nucleic acid quality in paraffin-embedded tissues. Storing these tissues at room temperature results in degradation.[8] Storing at 4°C improves nucleic acid stability and subsequent performance in RT-qPCR and qPCR.[8][14] For long-term preservation, storage at -20°C or -80°C is most effective at preventing degradation.[8]
Q4: Can the type of blood collection (venipuncture vs. capillary) affect my results?
A4: Yes, the collection method can influence results. Venipuncture is generally considered the gold standard for most biochemical tests due to the larger sample volume and lower risk of certain types of contamination.[15] Capillary blood collection can be less invasive but may yield results that differ from venous blood due to variations in metabolite concentrations.[15] The choice of method should be consistent throughout a study to ensure data comparability.
Data Summaries
Table 1: Impact of Storage Temperature on Nucleic Acid Stability in Paraffin-Embedded Tissues
| Storage Temperature | Impact on RNA Integrity (RIN) | Impact on RT-qPCR Performance | Reference |
| Room Temperature | Decreases over time | Decreased efficiency with longer amplicons | [8][14] |
| 4°C | Improved stability compared to RT | Profoundly improved amplifiability | [8][14] |
| -20°C or -80°C | Prevents degradation | Not explicitly tested for PCR performance in the study, but prevents degradation | [8] |
Table 2: Effect of Freeze-Thaw (F-T) Cycles on Protein Oxidation in Meat Samples
| Number of F-T Cycles | Change in Carbonyl Content (nmol/mg protein) | Observation | Reference |
| 0 (Fresh) | 1.71 ± 0.03 | Baseline protein oxidation | [13] |
| 1 | Increased | Protein oxidation initiated | [13] |
| 3 | Increased significantly | Accelerated protein oxidation | [13][16] |
| 5 | Further increase | Severe protein oxidation | [13][16] |
| 7 | 2.18 ± 0.05 | Highest level of protein oxidation | [13] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Metabolomics
This protocol is a summary of best practices for obtaining high-quality plasma or serum for metabolomics studies.[1][2][3][7]
-
Preparation: Ensure the subject has fasted for at least 8-12 hours. Label all collection and storage tubes clearly.
-
Blood Collection:
-
For plasma , collect whole blood into a tube containing sodium heparin anticoagulant (green cap).
-
For serum , collect whole blood into a tube without anticoagulant but with a clot activator (red cap).
-
Fill tubes to the manufacturer-specified volume.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the additive. Do not shake vigorously.
-
-
Processing:
-
For Serum: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at approximately 2000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma or serum) without disturbing the cell layer.
-
-
Aliquoting and Storage:
-
Aliquot the plasma or serum into pre-chilled, labeled cryovials in volumes appropriate for single-use experiments.
-
Immediately flash-freeze the aliquots in liquid nitrogen.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Diagrams
Caption: Recommended workflow for blood sample collection and processing.
Caption: Impact of pre-analytical factors on quantification outcomes.
References
- 1. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 3. biocrates.com [biocrates.com]
- 4. How is the stability of different analytes in blood samples maintained before testing? [butterfliesnow.com]
- 5. tulipgroup.com [tulipgroup.com]
- 6. Minimizing Sources of Error with Laboratory Sample Handling and Collection [ksvdl.org]
- 7. Guide to Blood Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of storage conditions on the quality of nucleic acids in paraffin embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 16. academic.oup.com [academic.oup.com]
Ensuring the Stability of Glucosylsphingosine-13C6 in Processed Samples: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on maintaining the stability of Glucosylsphingosine-13C6, a critical internal standard for accurate quantification in mass spectrometry-based bioanalysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: It is recommended to store this compound stock solutions at -20°C or -80°C for long-term stability. When stored as a solid, it can be stable for at least four years at -20°C. Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble and stable?
A2: this compound is soluble in ethanol, methanol, and a 2:1 chloroform:methanol mixture. For LC-MS/MS analysis, working solutions are typically prepared in solvents like acetonitrile or methanol. While specific long-term stability data in these solvents at room temperature is not extensively published, it is best practice to prepare fresh working solutions or limit their storage at room temperature for the duration of a single analytical run.
Q3: How many freeze-thaw cycles can a processed sample containing this compound undergo without significant degradation?
A3: There is limited specific data on the effect of freeze-thaw cycles on this compound. However, for many biomolecules, repeated freeze-thaw cycles can lead to degradation. To ensure the highest accuracy, it is strongly recommended to aliquot processed samples after extraction and before freezing, so that each aliquot is thawed only once before analysis. General studies on other lipids and biomolecules have shown that some are stable for up to 3-5 freeze-thaw cycles, but this can be highly compound and matrix-dependent.
Q4: What are the primary causes of inconsistent internal standard response for this compound?
A4: Inconsistent internal standard response can be due to several factors:
-
Degradation: The internal standard may be unstable in the sample matrix or in the final extraction solvent under the storage conditions of the autosampler.
-
Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer.
-
Adsorption: Glucosylsphingosine, being a lipid, can adsorb to plasticware and glass vials, leading to variable concentrations.
-
Inconsistent Sample Preparation: Errors in pipetting, extraction, or dilution can lead to variability in the final concentration of the internal standard.
-
Instrumental Issues: Fluctuations in the LC-MS/MS system performance can also contribute to inconsistent responses.
Troubleshooting Guides
Issue 1: Decreasing this compound Signal Over an Analytical Run
This issue often points to the instability of the internal standard in the autosampler.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Autosampler | 1. Prepare two sets of QC samples. Analyze one set at the beginning and the other at the end of a typical run sequence. 2. Re-inject a calibration standard at regular intervals during the run. | A significant decrease in the internal standard peak area in the samples analyzed at the end of the run suggests degradation. Consistent peak area in the re-injected standard would point to matrix-related instability. |
| Adsorption to Vials/Plates | 1. Test different types of autosampler vials/plates (e.g., polypropylene vs. glass, silanized glass). 2. Add a small percentage of a competing agent like a non-ionic surfactant to the reconstitution solvent. | A stable signal with a particular vial type or with the addition of a competing agent indicates that adsorption was the issue. |
| Evaporation of Solvent | 1. Ensure vials/plates are properly sealed. 2. Check the autosampler temperature control. | Consistent signal intensity after ensuring proper sealing and temperature control suggests evaporation was the problem. |
Issue 2: High Variability in this compound Signal Across Different Samples
High variability often indicates issues with sample preparation or matrix effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | 1. Review the entire sample preparation workflow for consistency. 2. Use a positive displacement pipette for viscous organic solvents. 3. Ensure thorough vortexing after adding the internal standard. | Reduced variability in QC samples after implementing stricter controls on the sample preparation process. |
| Matrix Effects | 1. Perform a post-extraction addition experiment by spiking the internal standard into extracted blank matrix from different sources. 2. Dilute the sample extract and re-analyze. | Consistent internal standard response in post-extraction spiked samples suggests matrix effects are minimal. If dilution improves consistency, matrix suppression/enhancement is likely. |
| Precipitation in Final Extract | 1. Visually inspect the final extracts for any precipitation. 2. Test different reconstitution solvents or solvent compositions. | A clear solution and consistent internal standard signal upon changing the reconstitution solvent indicate that solubility was the issue. |
Experimental Protocols
Protocol: Assessment of Autosampler Stability of this compound
-
Prepare Samples: Prepare at least six replicates of a mid-level Quality Control (QC) sample by spiking a known amount of Glucosylsphingosine and this compound into a representative blank matrix.
-
Process Samples: Extract the QC samples using your established protocol.
-
Initial Analysis: Immediately after processing, inject and analyze three of the replicates to establish the baseline (T=0) response.
-
Store in Autosampler: Place the remaining three replicates in the autosampler set at the typical operating temperature (e.g., 4°C or 10°C).
-
Time-Point Analysis: Inject and analyze one replicate at predetermined time points (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis: Calculate the percentage difference in the peak area of this compound at each time point compared to the T=0 average. A difference of >15% may indicate instability.
| Time (hours) | Temperature | Solvent | Mean Peak Area | % Change from T=0 |
| 0 | 4°C | Acetonitrile:Water (1:1) | [Insert Data] | 0% |
| 6 | 4°C | Acetonitrile:Water (1:1) | [Insert Data] | [Calculate] |
| 12 | 4°C | Acetonitrile:Water (1:1) | [Insert Data] | [Calculate] |
| 24 | 4°C | Acetonitrile:Water (1:1) | [Insert Data] | [Calculate] |
| 48 | 4°C | Acetonitrile:Water (1:1) | [Insert Data] | [Calculate] |
| 0 | 10°C | Acetonitrile:Water (1:1) | [Insert Data] | 0% |
| 6 | 10°C | Acetonitrile:Water (1:1) | [Insert Data] | [Calculate] |
| 12 | 10°C | Acetonitrile:Water (1:1) | [Insert Data] | [Calculate] |
| 24 | 10°C | Acetonitrile:Water (1:1) | [Insert Data] | [Calculate] |
| 48 | 10°C | Acetonitrile:Water (1:1) | [Insert Data] | [Calculate] |
| Note: This table should be populated with user-generated experimental data. |
Protocol: Assessment of Freeze-Thaw Stability of this compound
-
Prepare Samples: Prepare at least nine replicates of a low and high concentration QC sample.
-
Process Samples: Extract the QC samples.
-
Baseline Analysis: Analyze three replicates of each concentration immediately to establish the baseline.
-
Freeze-Thaw Cycles: Freeze the remaining six replicates at -80°C for at least 12 hours. Thaw them completely at room temperature. This constitutes one cycle.
-
Cycle 1 Analysis: After one cycle, analyze three replicates of each concentration.
-
Repeat Cycles: Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles), analyzing three replicates at each interval.
-
Data Analysis: Compare the mean concentration of the samples at each freeze-thaw cycle to the baseline. A deviation of >15% suggests instability.
| Freeze-Thaw Cycles | Low QC Concentration (ng/mL) | % Difference from Baseline | High QC Concentration (ng/mL) | % Difference from Baseline |
| 0 (Baseline) | [Insert Data] | 0% | [Insert Data] | 0% |
| 1 | [Insert Data] | [Calculate] | [Insert Data] | [Calculate] |
| 3 | [Insert Data] | [Calculate] | [Insert Data] | [Calculate] |
| 5 | [Insert Data] | [Calculate] | [Insert Data] | [Calculate] |
| Note: This table should be populated with user-generated experimental data. |
Visualizations
Glucosylsphingosine Metabolic Pathway
Caption: Simplified metabolic pathway of Glucosylsphingosine.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound.
Troubleshooting Logic for Inconsistent Internal Standard Signal
Caption: Decision tree for troubleshooting inconsistent internal standard signals.
dealing with low abundance glucosylsphingosine quantification challenges
Welcome to the technical support center for glucosylsphingosine (lyso-Gb1) quantification. This resource is designed for researchers, scientists, and drug development professionals facing challenges with the analysis of this low-abundance, critical biomarker for Gaucher disease.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying glucosylsphingosine (lyso-Gb1) so challenging?
A1: The quantification of glucosylsphingosine presents several analytical challenges. Its low endogenous concentrations in healthy individuals require highly sensitive detection methods.[1] A significant difficulty is the presence of its isobaric structural isomer, galactosylsphingosine (psychosine), which has the same molecular mass and can interfere with accurate measurement if not chromatographically separated.[2][3] Furthermore, biological samples like plasma and dried blood spots (DBS) are complex matrices that can cause ion suppression or enhancement, affecting signal accuracy.[4][5]
Q2: What is the most common analytical method for accurate lyso-Gb1 quantification?
A2: The gold standard for quantifying glucosylsphingosine is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][7] This method offers high sensitivity and selectivity, allowing for the detection of low analyte concentrations and distinguishing lyso-Gb1 from other interfering compounds through both chromatographic separation and mass-to-charge ratio filtering.[8][9]
Q3: What type of internal standard is recommended for lyso-Gb1 analysis?
A3: The use of a stable isotope-labeled internal standard, such as ¹³C₅-glucosylsphingosine, is highly recommended.[10][11] This type of internal standard has the same chemical properties as the analyte, ensuring it behaves similarly during sample extraction and ionization. This effectively compensates for sample loss during preparation and corrects for matrix effects, leading to more accurate and precise quantification.[10][11]
Q4: Can I measure lyso-Gb1 from both plasma and Dried Blood Spots (DBS)?
A4: Yes, methods have been developed and validated for quantifying glucosylsphingosine in both plasma and Dried Blood Spots (DBS).[4][12][13] DBS offers advantages in ease of sample collection, transport, and storage.[12] While plasma analysis remains a gold standard, DBS is a robust and reliable matrix for screening, diagnosis, and follow-up for Gaucher disease.[6][12]
Q5: What are the expected concentrations of lyso-Gb1 in healthy vs. Gaucher disease populations?
A5: In healthy individuals, glucosylsphingosine is typically present at very low or trace levels. In contrast, patients with Gaucher disease show markedly increased concentrations. For example, studies have shown median levels in healthy controls to be around 1.3 nM in plasma, while in type 1 Gaucher patients, the median can be over 200-fold higher, at approximately 230 nM.[14][15][16]
Troubleshooting Guide
Problem 1: Low or no signal for lyso-Gb1.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Review your sample preparation method. For plasma, a single-phase liquid-liquid extraction or solid-phase extraction (SPE) can be effective.[17][18] Ensure complete protein precipitation, as leftover proteins can interfere with the analysis.[7] |
| Poor Ionization | Confirm the mass spectrometer is properly tuned and calibrated. Glucosylsphingosine ionizes well in positive electrospray ionization (ESI) mode.[7] Check mobile phase composition; the presence of an acid like formic acid is crucial for protonation.[19] |
| Analyte Degradation | Check the stability of your samples. While lyso-Gb1 is relatively stable, repeated freeze-thaw cycles should be avoided. Studies have shown stability in plasma at 4°C for up to 22 days.[8][20] |
Problem 2: High signal variability or poor reproducibility.
| Possible Cause | Suggested Solution |
| Matrix Effects | Matrix effects from complex biological samples are a common cause of variability.[5] The most effective solution is to use a stable isotope-labeled internal standard that co-elutes with the analyte.[10] Additionally, optimizing the sample cleanup procedure to remove interfering substances like phospholipids can improve reproducibility.[9] |
| Inconsistent Sample Volume (DBS) | For DBS analysis, ensure the punched spot size is consistent. The hematocrit effect can also impact accuracy in DBS samples.[21] |
| Carry-over | If high-concentration samples are followed by low-concentration ones, carry-over in the autosampler or on the column can occur. Implement a robust needle wash protocol and inject blank samples between high-concentration samples to check for carry-over.[12] |
Problem 3: Peak tailing or poor chromatographic peak shape.
| Possible Cause | Suggested Solution |
| Column Contamination | Biological samples can lead to a buildup of contaminants at the head of the column. Use a guard column and ensure adequate sample cleanup to protect the analytical column. |
| Inappropriate Mobile Phase | Ensure the pH of the mobile phase is compatible with the analyte and column chemistry. The organic solvent composition and gradient slope should be optimized for good peak shape. |
| Column Degradation | The column may be nearing the end of its lifespan. Replace the column with a new one of the same type to see if peak shape improves. |
Problem 4: Suspected interference from an isobaric compound.
| Possible Cause | Suggested Solution |
| Co-elution with Galactosylsphingosine | Glucosylsphingosine and its isomer galactosylsphingosine (psychosine) have the same mass and can be difficult to separate.[2] Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an optimized reversed-phase method (e.g., C18 column) with a specific gradient to achieve chromatographic separation.[2][22] While some studies suggest psychosine levels are negligible in Gaucher patient plasma, separation is crucial for definitive identification.[23] |
Quantitative Data Summary
Table 1: Reference Ranges of Glucosylsphingosine (lyso-Gb1)
| Population | Matrix | Concentration Range | Citation |
| Healthy Controls | Plasma | 0.8 - 2.7 nM | [14][15] |
| Healthy Controls | DBS | 2.1 - 9.9 ng/mL | [6][24] |
| Type 1 Gaucher Patients | Plasma | 15.6 - 1035.2 nM | [14][15] |
| Gaucher Patients | DBS | 190.5 - 2380.6 ng/mL | [6][24] |
Table 2: Performance of a Validated LC-MS/MS Method for lyso-Gb1 in DBS
| Parameter | Value | Citation |
| Lowest Limit of Quantification (LLOQ) | 1 ng/mL | [6][24] |
| Intra-assay Variation (%CV) | 2.0% - 8.2% | [6][24] |
| Inter-assay Variation (%CV) | 3.8% - 10.2% | [6][24] |
| Accuracy | 93.5% - 112.6% | [6][24] |
Detailed Experimental Protocols
Protocol 1: Glucosylsphingosine Quantification from Plasma via LC-MS/MS
This protocol provides a general methodology for lyso-Gb1 extraction and analysis from plasma.
1. Materials and Reagents:
-
Plasma (collected in EDTA tubes)
-
Glucosylsphingosine standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-Glucosylsphingosine)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Microcentrifuge tubes
-
HPLC vials
2. Sample Preparation (Protein Precipitation & Extraction):
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 250 µL of LC-MS grade methanol containing the internal standard at a known concentration.[7]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]
-
Vortex, centrifuge briefly, and transfer the final solution to an HPLC vial for analysis.
3. LC-MS/MS Parameters:
-
LC Column: Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 15 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Precursor/Product Ions: Monitor the transition from the protonated precursor ion (m/z 462.3 or 464.2) to characteristic product ions (e.g., m/z 282.2, 264.2).[10][14][15]
Mandatory Visualizations
Signaling Pathway and Biomarker Origin
Caption: Glucosylsphingosine (lyso-Gb1) accumulation in Gaucher disease.
Experimental Workflow
Caption: General workflow for lyso-Gb1 quantification from biological samples.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common LC-MS/MS quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tech.wustl.edu [tech.wustl.edu]
- 4. Lysosphingolipid Quantitation in Plasma and Dried‐Blood Spots Using Targeted High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Glucosylsphingosine Is a Highly Sensitive and Specific Biomarker for Primary Diagnostic and Follow-Up Monitoring in Gaucher Disease in a Non-Jewish, Caucasian Cohort of Gaucher Disease Patients | PLOS One [journals.plos.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid, single-phase extraction of glucosylsphingosine from plasma: A universal screening and monitoring tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucosylsphingosine Is a Highly Sensitive and Specific Biomarker for Primary Diagnostic and Follow-Up Monitoring in Gaucher Disease in a Non-Jewish, Caucasian Cohort of Gaucher Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Scholars@Duke publication: Combined analysis of plasma or serum glucosylsphingosine and globotriaosylsphingosine by UPLC-MS/MS. [scholars.duke.edu]
- 23. Galactosylsphingosine does not interfere with the quantitation of plasma glucosylsphingosine levels in Gaucher patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glucosylsphingosine-13C6 Extraction Efficiency
Welcome to the technical support center for optimizing the extraction of Glucosylsphingosine-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the importance of using an isotopic internal standard like this compound?
A1: Using a stable isotope-labeled internal standard such as this compound is crucial for accurate quantification in mass spectrometry-based assays.[1][2] It mimics the chemical and physical properties of the endogenous analyte (Glucosylsphingosine), allowing for correction of variability that can occur during sample preparation, extraction, and analysis. This leads to improved precision and accuracy of the measurement.
Q2: Can I use a different internal standard for Glucosylsphingosine quantification?
A2: While other internal standards can be used, a stable isotope-labeled version of the analyte itself, like this compound, is considered the gold standard. This is because it co-elutes with the analyte and behaves identically during ionization, minimizing matrix effects and ensuring the most accurate quantification.[1]
Q3: My this compound signal is low. What are the possible causes?
A3: A low signal for the internal standard can be due to several factors:
-
Incorrect Spiking Concentration: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range and the sensitivity of your instrument.
-
Degradation: Improper storage or handling of the internal standard can lead to degradation. Store it according to the manufacturer's instructions.
-
Inefficient Extraction: The extraction protocol may not be optimal for your specific matrix, leading to poor recovery.
-
Ion Suppression: Components of the biological matrix can interfere with the ionization of the analyte and internal standard in the mass spectrometer.
Q4: I am observing high variability between replicate extractions. What could be the reason?
A4: High variability can stem from several sources:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of the sample, internal standard, and solvents.
-
Incomplete Vortexing/Mixing: Thoroughly mix the sample at each step of the extraction process to ensure complete protein precipitation and solvent extraction.
-
Matrix Effects: Variations in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement.
-
Evaporation: If using an evaporation step, ensure it is carried out consistently across all samples to avoid concentrating non-volatile contaminants.
Q5: Is it necessary to chromatographically separate Glucosylsphingosine from its isobaric isomer, galactosylsphingosine (psychosine)?
A5: While it is ideal to separate these isomers for absolute specificity, studies have shown that in plasma samples from Gaucher disease patients, the levels of psychosine are less than 3% of the Glucosylsphingosine levels.[3] Therefore, for this specific application, the contribution of psychosine to the overall signal may be negligible.[3] However, for other matrices or diseases, chromatographic separation might be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient protein precipitation. | Ensure the correct ratio of organic solvent to plasma/DBS is used. Methanol is a common and effective choice. |
| Incomplete extraction from the pellet/spot. | After adding the extraction solvent, ensure vigorous vortexing or sonication to disrupt the cell membranes and allow for complete extraction.[4] | |
| Analyte adsorption to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. | |
| High Background/Interference in Mass Spectrometry | Insufficient cleanup of the extract. | Consider a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering substances. |
| Presence of phospholipids. | Phospholipids are a common source of ion suppression. Optimize the extraction solvent to minimize their co-extraction. A more polar solvent might be less effective at extracting lipids. | |
| Peak Tailing or Broadening in LC-MS/MS | Poor chromatographic conditions. | Optimize the mobile phase composition and gradient to improve peak shape. Ensure the column is not overloaded. |
| Contamination of the LC system or column. | Flush the system and column with appropriate cleaning solutions. | |
| Inconsistent Results from Dried Blood Spots (DBS) | Hematocrit effect. | The volume of plasma in a DBS punch can vary with hematocrit. If high accuracy is required, consider methods to correct for hematocrit. |
| Inhomogeneous spotting. | Ensure the blood spot is uniform and completely dried before punching. |
Quantitative Data Summary
Table 1: Recovery and Precision of Glucosylsphingosine Extraction from Plasma
| Extraction Method | Internal Standard | Recovery (%) | Intra-assay Variation (%) | Inter-assay Variation (%) | Reference |
| Liquid-Liquid Extraction with Methanol | Glucosylsphingosine-13C5 | >96% | 3.1 | 11.5 | [5] |
| Single-phase total lipid extraction | Not specified | Not reported | Not reported | Not reported | [6][7] |
| Not specified | Isotope standard | Not reported | 1.8 | 4.9 | [1] |
Table 2: Performance of Glucosylsphingosine Extraction from Dried Blood Spots (DBS)
| Extraction Solvent | Internal Standard | Intra-assay Variation (%) | Inter-assay Variation (%) | Accuracy (%) | Reference |
| 50% Acetonitrile aqueous solution | Isotope-labeled internal standard | 2.0 - 8.2 | 3.8 - 10.2 | 93.5 - 112.6 | [8] |
| DMSO:MeOH (1:1) | 13C6-Lyso-Gb3 | Not reported | Not reported | Good linearity, precision, and accuracy reported | [9][10] |
| 45% acetonitrile: 30% chloroform: 10% DMSO: 10% ethanol: 5% water | 13C6 glucosyl-sphingosine | Not reported | Not reported | Not reported | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is based on a simple and rapid single-phase extraction method.[6][7]
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL, low-binding)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the this compound internal standard solution in methanol.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Dried Blood Spots (DBS)
This protocol is adapted from methods developed for the analysis of biomarkers from DBS.[8][9][11]
Materials:
-
Dried blood spot cards
-
DBS puncher (e.g., 3 mm)
-
This compound internal standard solution
-
Extraction solvent (e.g., 50% acetonitrile in water or DMSO:Methanol 1:1)
-
96-well plate or microcentrifuge tubes
-
Plate shaker
-
Centrifuge (if using tubes)
Procedure:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate or a microcentrifuge tube.
-
Add 100 µL of the extraction solvent containing the this compound internal standard.
-
Seal the plate or cap the tubes and place on a plate shaker. Shake at 300 rpm for 20-30 minutes at room temperature or 37°C.[10]
-
If using microcentrifuge tubes, centrifuge at high speed for 5 minutes to pellet the paper disc.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound extraction from plasma.
Caption: Workflow for this compound extraction from DBS.
References
- 1. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galactosylsphingosine does not interfere with the quantitation of plasma glucosylsphingosine levels in Gaucher patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Perspectives in Dried Blood Spot Biomarkers for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, single-phase extraction of glucosylsphingosine from plasma: A universal screening and monitoring tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, single-phase extraction of glucosylsphingosine from plasma: A universal screening and monitoring tool : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for Bioanalysis: Validating Analytical Methods with Glucosylsphingosine-13C6
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly in the support of drug development and clinical research, the precision and reliability of analytical methods are paramount. The quantification of biomarkers like Glucosylsphingosine (Lyso-Gb1), a critical indicator for Gaucher disease, demands robust methodologies.[1][2] A key element in achieving this is the choice of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of Glucosylsphingosine-13C6, a stable isotope-labeled (SIL) internal standard, against potential alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[3] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar matrix effects, leading to superior accuracy and precision. This guide will delve into the validation of analytical methods using this compound and illustrate why it is the preferred choice over structural analogs.
Performance Comparison: this compound vs. Alternative Internal Standards
Methods utilizing a stable isotope-labeled internal standard, such as ¹³C-labeled Glucosylsphingosine, consistently demonstrate high precision and accuracy.
| Parameter | Glucosylsphingosine-¹³C₅ IS [4] | Glucosylsphingosine-d₅ IS | Structural Analog IS (Hypothetical) |
| Analyte | Glucosylsphingosine | Glucosylsphingosine | Glucosylsphingosine |
| Internal Standard | [5-9] ¹³C₅-Glucosylsphingosine | d₅-Glucosylsphingosine | e.g., Galactosylsphingosine |
| Intra-assay Precision (%CV) | 1.8% | Not Reported | Likely >5% |
| Inter-assay Precision (%CV) | 4.9% | Not Reported | Likely >10% |
| Accuracy (%Bias) | Correlation (r=0.968) with previous method | Not Reported | Potentially significant bias due to differential matrix effects |
| Matrix Effect Compensation | Excellent | Excellent | Variable and potentially poor |
Note: Data for the structural analog is hypothetical and based on typical performance differences observed in other assays.
One study utilizing a [5-9] ¹³C₅-Glucosylsphingosine internal standard for the quantification of Glucosylsphingosine in plasma reported an intra-assay variation of 1.8% and an inter-assay variation of 4.9%.[4] Another study employing a deuterated (d5) Glucosylsphingosine internal standard also highlights the use of a SIL-IS for accurate quantification. While specific validation data for the d5-IS was not detailed, the principle remains the same.
In contrast, a study comparing a stable isotope-labeled internal standard (Thiamphenicol-d3) with a structural analog (Florfenicol-d3) for the analysis of Thiamphenicol found that while both methods could be validated, the method without an internal standard showed a wider range of recovery and higher acceptable precision limits.[3] This suggests that a structural analog, which has different physicochemical properties from the analyte, may not fully compensate for variability during sample preparation and analysis, leading to decreased precision and accuracy.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols for the quantification of Glucosylsphingosine using a stable isotope-labeled internal standard.
Sample Preparation
-
Plasma/Serum Sample Preparation:
-
To 50 µL of plasma or serum, add an internal standard solution (e.g., this compound in methanol).
-
Precipitate proteins by adding a sufficient volume of organic solvent (e.g., methanol or acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Dried Blood Spot (DBS) Sample Preparation:
-
Punch out a 3.2 mm disc from the dried blood spot.
-
Place the disc in a well of a 96-well plate.
-
Add an extraction solution containing the internal standard (e.g., 50% acetonitrile in water with this compound).
-
Elute the analyte and internal standard by shaking.
-
Transfer the supernatant for LC-MS/MS analysis.[5]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 or HILIC column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate is commonly employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Glucosylsphingosine and its ¹³C-labeled internal standard.
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of Glucosylsphingosine, the following diagrams are provided.
Caption: Experimental workflow for Glucosylsphingosine quantification.
Caption: Simplified metabolic pathway of Glucosylsphingosine.
Conclusion
The validation of analytical methods for biomarkers such as Glucosylsphingosine is a critical aspect of clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard like this compound provides the highest level of accuracy and precision, ensuring the reliability of quantitative data. While structural analogs may be considered when a SIL-IS is unavailable, they necessitate more extensive validation to characterize and mitigate potential inaccuracies arising from differences in physicochemical properties. For robust and defensible bioanalytical results, this compound stands as the unequivocal choice for an internal standard.
References
- 1. Glucosylsphingosine Causes Hematological and Visceral Changes in Mice-Evidence for a Pathophysiological Role in Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylsphingosine is a key biomarker of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Glucosylsphingosine-13C6 with Commercially Available Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucosylsphingosine-13C6 with other commercially available internal standards for the quantitative analysis of Glucosylsphingosine (GlcSph). The information presented is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs and to provide a framework for conducting a rigorous cross-validation study.
Glucosylsphingosine has emerged as a critical biomarker for Gaucher disease, a lysosomal storage disorder. Accurate and precise quantification of GlcSph in biological matrices is paramount for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable quantification. This guide focuses on the cross-validation of the widely used this compound against another commercially available alternative, a deuterated Glucosylsphingosine standard (e.g., Glucosylsphingosine-d5).
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the quality of analytical data. While both 13C-labeled and deuterated standards are effective, they possess distinct characteristics that can influence analytical performance.
| Feature | This compound (13C-IS) | Deuterated Glucosylsphingosine (d-IS) | Key Considerations for Researchers |
| Chemical Identity | Chemically identical to the analyte, differing only in isotopic mass. | Chemically identical to the analyte, differing only in isotopic mass. | Both are excellent structural analogs, minimizing differences in chemical and physical properties. |
| Chromatographic Co-elution | Typically exhibits near-perfect co-elution with the unlabeled analyte. | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte.[1] | Perfect co-elution is critical for accurate correction of matrix effects, which can vary across a chromatographic peak. The potential for chromatographic shift with d-IS should be carefully evaluated during method development.[1] |
| Isotopic Stability | 13C isotopes are stable and do not undergo back-exchange. | Deuterium atoms can sometimes undergo back-exchange with protons from the solvent or matrix, potentially compromising quantification. | The risk of back-exchange with d-IS is generally low but should be considered, especially in complex matrices or with certain extraction conditions. |
| Mass Difference | A mass difference of +6 Da provides a clear separation from the analyte's isotopic envelope. | A mass difference of +5 Da (for d5) also provides good separation. | Both provide sufficient mass difference to avoid isotopic crosstalk with the analyte. |
| Commercial Availability | Readily available from multiple suppliers. | Readily available from multiple suppliers. | Both types of standards are accessible for research purposes. |
| Cost | Generally, 13C-labeled standards can be more expensive to synthesize. | Deuterated standards are often more cost-effective. | The budget for a study may be a factor in the selection of the internal standard. |
Experimental Protocols
A robust cross-validation study is essential to ensure that analytical methods using different internal standards produce comparable and reliable results. Below are detailed methodologies for key experiments.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of Glucosylsphingosine, this compound, and deuterated Glucosylsphingosine in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare separate working solutions for each internal standard at a concentration suitable for spiking into samples.
Sample Preparation (Plasma)
-
Thaw: Thaw plasma samples on ice.
-
Spike: To 50 µL of plasma, add 10 µL of the internal standard working solution (either this compound or deuterated Glucosylsphingosine).
-
Protein Precipitation: Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard) to each sample.
-
Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 50:50, v/v).
-
Gradient: A suitable gradient elution should be optimized to achieve good separation of Glucosylsphingosine from other matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glucosylsphingosine: e.g., m/z 462.3 -> 282.3
-
This compound: e.g., m/z 468.3 -> 288.3
-
Deuterated Glucosylsphingosine (d5): e.g., m/z 467.3 -> 287.3 (Note: Specific MRM transitions should be optimized for the instrument used.)
-
-
Cross-Validation Protocol
The cross-validation should be performed according to established bioanalytical method validation guidelines, such as those from the FDA.[2][3] The core of the cross-validation is to analyze the same set of quality control (QC) samples and authentic patient samples using both analytical methods (one with this compound and the other with the deuterated standard).
-
Prepare QC Samples: Prepare QC samples at low, medium, and high concentrations of Glucosylsphingosine in a representative matrix (e.g., pooled human plasma).
-
Analyze QC Samples: Analyze at least five replicates of each QC level with both methods on three separate days.
-
Analyze Patient Samples: Analyze a cohort of patient samples (e.g., n=20-30) with both methods.
-
Data Analysis:
-
Calculate the concentration of Glucosylsphingosine in all samples for both methods.
-
Accuracy and Precision: For the QC samples, calculate the intra- and inter-day accuracy (% bias) and precision (% coefficient of variation, CV). The acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ).
-
Correlation and Bias: For the patient samples, perform a correlation analysis (e.g., Pearson or Spearman correlation) and a Bland-Altman plot to assess the agreement and bias between the two methods. A high correlation coefficient (e.g., r > 0.95) and a low mean bias are indicative of good agreement.
-
Visualizing Key Processes
To better understand the context of Glucosylsphingosine analysis and the workflow for cross-validation, the following diagrams are provided.
Caption: Glucosylsphingosine signaling pathway in Gaucher disease.
Caption: Experimental workflow for cross-validation of analytical methods.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable quantitative assay for Glucosylsphingosine. While both this compound and deuterated Glucosylsphingosine are suitable choices, a thorough understanding of their respective analytical performance characteristics is essential. This compound is often considered the "gold standard" due to its superior co-elution properties, which can lead to more accurate correction of matrix effects.[1] However, a well-validated method using a deuterated standard can also provide high-quality data and may be a more cost-effective option.
Ultimately, the decision should be based on a comprehensive cross-validation study as outlined in this guide. By rigorously comparing the performance of different internal standards, researchers can ensure the generation of accurate and reproducible data, which is crucial for advancing our understanding of Gaucher disease and for the development of new therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Galactosyl- and glucosylsphingosine induce lysosomal membrane permeabilization and cell death in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard in Bioanalysis: Glucosylsphingosine-13C6 Outperforms Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of Glucosylsphingosine (GlcSph), the choice of internal standard is a critical decision that directly impacts data accuracy and reliability. While both stable isotope-labeled carbon-13 (¹³C) and deuterium (²H) internal standards are commonly employed in mass spectrometry-based bioanalysis, a comprehensive evaluation of their performance reveals the clear superiority of Glucosylsphingosine-¹³C6.
This guide provides an objective comparison of Glucosylsphingosine-¹³C6 and its deuterated counterparts, supported by experimental data and established principles of analytical chemistry. The evidence strongly indicates that for robust and accurate quantification, particularly in complex biological matrices, ¹³C-labeled internal standards are the preferred choice.
Key Performance Parameters: A Head-to-Head Comparison
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same behavior during sample preparation, chromatography, and ionization, thereby accurately correcting for analytical variability. While both ¹³C and deuterated standards aim for this ideal, their inherent properties lead to significant performance differences.
| Performance Parameter | Deuterated Glucosylsphingosine (e.g., d5-GlcSph) | Glucosylsphingosine-¹³C6 | Key Findings & Advantages of ¹³C6 |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte. This "isotope effect" is more pronounced in liquid chromatography.[1][2] | Co-elutes perfectly with the native Glucosylsphingosine.[1] | Perfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction. |
| Accuracy and Precision | Prone to inaccuracies due to chromatographic shifts and differential matrix effects. Studies on other analytes have shown significant bias.[1] | Demonstrates superior accuracy and precision. For a similar ¹³C-labeled standard, one study reported a mean bias of 100.3% with a standard deviation of 7.6%.[1] A study using [5-9] ¹³C5-GlcSph reported excellent precision with an intra-assay variation of 1.8% and an inter-assay variation of 4.9%.[3] | The use of ¹³C-labeled standards significantly reduces the coefficient of variation (CV%) compared to deuterated standards, leading to more reliable and reproducible results.[1][4] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1][5] | Provides excellent correction for matrix effects due to identical elution profiles with the analyte.[1] | In complex biological matrices like plasma, where matrix effects are a major challenge, the superior correction capability of ¹³C-labeled standards is crucial for data integrity. |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH). This can lead to a loss of the isotopic label and inaccurate quantification. | Highly stable carbon-carbon bonds prevent the loss or exchange of the ¹³C label.[6] | The high isotopic stability of ¹³C-labeled standards ensures the integrity of the internal standard throughout the analytical process. |
Experimental Protocols
To achieve accurate and reproducible quantification of Glucosylsphingosine, a robust and validated analytical method is essential. The following provides a detailed methodology for the analysis of GlcSph in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a ¹³C-labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solution consisting of acetonitrile containing Glucosylsphingosine-¹³C6 at a concentration of 50 ng/mL.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute wash at 95% B and a 3-minute re-equilibration at 20% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glucosylsphingosine: m/z 462.3 → 282.3
-
Glucosylsphingosine-¹³C6: m/z 468.3 → 288.3
-
-
Instrumentation: A triple quadrupole mass spectrometer is typically used for this application. Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum sensitivity.
-
Visualizing the Advantage: Experimental Workflow and Signaling Pathway
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a simplified signaling pathway involving Glucosylsphingosine.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. myadlm.org [myadlm.org]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to Inter-Laboratory Glucosylsphingosine Quantification Using Glucosylsphingosine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of glucosylsphingosine (lyso-Gb1), a critical biomarker for Gaucher disease, utilizing Glucosylsphingosine-¹³C₆ as an internal standard. The information presented is synthesized from published literature to aid laboratories in establishing and evaluating their analytical methods. While a direct inter-laboratory comparison study with standardized samples was not found in the public domain, this document collates key performance data and protocols from various validated methods to offer a comprehensive reference.
Quantitative Performance of Glucosylsphingosine Quantification Methods
The following tables summarize the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of glucosylsphingosine in human plasma and dried blood spots (DBS). These methods all employ an isotope-labeled internal standard, with some specifically using Glucosylsphingosine-¹³C₆.
Table 1: Performance Characteristics of Glucosylsphingosine Quantification in Human Plasma
| Parameter | Method A | Method B | Method C |
| Internal Standard | [5-9] (¹³C₅)-GlcSph[1] | Not Specified | Not Specified |
| Linearity | Not Specified | Up to 1000 ng/mL[2] | Not Specified |
| Intra-assay Variation (%) | 1.8[1] | 3.1[2] | Not Specified |
| Inter-assay Variation (%) | 4.9[1] | 11.5[2] | Not Specified |
| Lower Limit of Quantification (LLOQ) | Not Specified | Not Specified | 0.03 ng/mL[3] |
| Recovery (%) | Not Specified | >96[2] | Not Specified |
Table 2: Performance Characteristics of Glucosylsphingosine Quantification in Dried Blood Spots (DBS)
| Parameter | Method D | Method E |
| Internal Standard | ¹³C₆-Lyso-Gb3[4] | Isotope-labeled internal standard[5] |
| Linearity | Good[4] | Not Specified |
| Intra-assay Variation (%) | 2.0 - 8.2[5] | Not Specified |
| Inter-assay Variation (%) | 3.8 - 10.2[5] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] | Not Specified |
| Accuracy (%) | 93.5 - 112.6[5] | Not Specified |
Experimental Protocols
This section details representative experimental protocols for the quantification of glucosylsphingosine in biological matrices.
Protocol 1: Glucosylsphingosine Quantification in Human Plasma by LC-MS/MS
This protocol is a composite based on common practices described in the literature[1][2][6].
1. Sample Preparation:
- To 50 µL of plasma, add 200 µL of methanol containing the Glucosylsphingosine-¹³C₆ internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Glucosylsphingosine: m/z 462.3 → 282.3
- Glucosylsphingosine-¹³C₆: m/z 468.3 → 288.3
- Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.
Protocol 2: Glucosylsphingosine Quantification in Dried Blood Spots (DBS) by LC-MS/MS
This protocol is a composite based on methodologies for DBS analysis[4][5][7].
1. Sample Preparation:
- Punch a 3.2 mm disc from the dried blood spot.
- Place the disc in a well of a 96-well plate.
- Add 100-150 µL of an extraction solution (e.g., methanol:acetonitrile:water or DMSO:methanol) containing the Glucosylsphingosine-¹³C₆ internal standard.
- Incubate on an orbital shaker for 20-30 minutes at room temperature or slightly elevated temperature (e.g., 37°C).
- Centrifuge the plate to pellet the paper disc.
- Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS:
- The LC-MS/MS parameters are generally similar to those used for plasma analysis, with potential adjustments to the gradient and run time to manage matrix effects from the DBS.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of glucosylsphingosine in a clinical laboratory setting.
Caption: A generalized workflow for glucosylsphingosine quantification.
Glucosylsphingosine in Gaucher Disease Signaling
Elevated levels of glucosylsphingosine in Gaucher disease have been shown to impact cellular signaling, notably through the activation of the mTORC1 pathway, which is a central regulator of cell growth and metabolism.
Caption: Glucosylsphingosine-mediated activation of the mTORC1 signaling pathway.
References
- 1. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 4. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Lysosphingolipid Quantitation in Plasma and Dried‐Blood Spots Using Targeted High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Glucosylsphingosine-13C6 in Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Glucosylsphingosine-13C6 as an internal standard in the quantification of Glucosylsphingosine (Lyso-Gb1) using various mass spectrometry platforms. The data presented is compiled from published studies to assist researchers in selecting the most appropriate analytical method for their specific needs.
Glucosylsphingosine (Lyso-Gb1) is a critical biomarker for the diagnosis and monitoring of Gaucher disease, a lysosomal storage disorder.[1] Accurate and precise quantification of Lyso-Gb1 is paramount for clinical management and drug development. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving reliable results in mass spectrometry-based assays.[2] These internal standards mimic the physicochemical properties of the analyte, compensating for variations during sample preparation and analysis.[2]
Comparative Performance of Internal Standards
While direct head-to-head comparative studies of different isotopic internal standards for Lyso-Gb1 are limited, this guide presents performance data from validated LC-MS/MS methods using either 13C-labeled or deuterated Glucosylsphingosine. This allows for an indirect comparison of their suitability in quantitative assays.
Table 1: Performance Characteristics of LC-MS/MS Methods for Glucosylsphingosine (Lyso-Gb1) Quantification
| Performance Metric | Method Using [5-9] (13)C5-GlcSph Internal Standard[3] | Method Using d5-GlcSph Internal Standard[4] |
| Mass Spectrometry Platform | LC-ESI-MS/MS | HILIC-MS/MS |
| Sample Matrix | Plasma, Urine | Mouse Serum |
| Intra-assay Variation (% CV) | 1.8% | 1.7 - 8.9% |
| Inter-assay Variation (% CV) | 4.9% | 6.4 - 7.1% |
| Accuracy (% Recovery / % RE) | Not explicitly stated | -4.7 to 8.7% RE (intra-run) |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated (Quantifiable in patient urine) | 0.2 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are summaries of the experimental protocols from the cited studies.
Method 1: LC-ESI-MS/MS with [5-9] (13)C5-Glucosylsphingosine[3]
This method was developed for the quantification of Glucosylsphingosine in plasma and urine samples.
-
Sample Preparation: Detailed sample preparation steps were not provided in the abstract. Generally, this involves protein precipitation followed by centrifugation.
-
Internal Standard: [5-9] (13)C5-Glucosylsphingosine was synthesized and used as the internal standard.
-
Liquid Chromatography: The specific column and mobile phases were not detailed in the abstract.
-
Mass Spectrometry:
-
Platform: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
-
Ionization Mode: Positive ion mode.
-
MRM Transition: For Glucosylsphingosine (m/z 462.3). The specific daughter ion was not mentioned in the abstract.
-
Method 2: HILIC-MS/MS with d5-Glucosylsphingosine[4]
This high-throughput assay was developed for the simultaneous determination of Galactosylsphingosine and Glucosylsphingosine in mouse serum.
-
Sample Preparation:
-
Aliquot 50 μL of standard, QC, blank, or study sample into a 2 mL polypropylene tube.
-
Add 10 μL of 0.5 N NaOH aqueous solution and vortex for 15 seconds.
-
Add 1 mL of the internal standard working solution (containing d5-Glucosylsphingosine).
-
Vortex for approximately 3 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a 1.2 mL glass insert containing 10 μL of 10% formic acid in acetonitrile (v/v) in a 96-well plate.[4]
-
-
Internal Standard: d5-Glucosylsphingosine.
-
Liquid Chromatography:
-
Technique: Hydrophilic Interaction Chromatography (HILIC).
-
Column and Mobile Phases: Not detailed in the abstract.
-
-
Mass Spectrometry:
-
Platform: Tandem Mass Spectrometry.
-
Ionization Mode: Positive-ion electrospray.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Visualizing the Pathway and Workflow
To better understand the context of Glucosylsphingosine analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Gaucher Disease Pathophysiology.
Caption: LC-MS/MS Workflow for Lyso-Gb1.
References
- 1. Glucosylsphingosine (Lyso-Gb1) as a reliable biomarker in Gaucher disease: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Commercial Glucosylsphingosine-13C6: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. In the study of Gaucher disease and other related sphingolipidoses, Glucosylsphingosine (lyso-Gb1) has emerged as a critical biomarker.[1] Accurate quantification of this biomarker relies on the use of a high-purity, stable isotopically labeled internal standard, with Glucosylsphingosine-13C6 being the standard of choice for mass spectrometry-based assays.
Commercial Supplier Specifications
This compound is available from several suppliers, with Cayman Chemical appearing to be a primary manufacturer and other companies acting as distributors. The product specifications provided by these suppliers are largely consistent.
| Supplier/Distributor | Product Name | CAS Number | Purity Specification | Formulation |
| Cayman Chemical | 13C6 Glucosylsphingosine (d18:1) | 299172-48-8 | ≥98% | A solid |
| Bertin Bioreagent | 13C6 Glucosylsphingosine (d18:1) | 299172-48-8 | ≥98% | A solid |
| Cambridge Bioscience | 13C6 Glucosylsphingosine (d18:1) | 299172-48-8 | ≥98% | A solid |
| Biomol | 13C6 Glucosylsphingosine (d18:1) | 299172-48-8 | >98% | A solid |
| MCE (MedChemExpress) | This compound | 299172-48-8 | 99.76% (example from a specific lot) | A solid |
Note: Purity specifications can vary between lots. It is recommended to always refer to the certificate of analysis provided with the product.
Experimental Protocols for Performance Evaluation
To ensure the quality and performance of this compound as an internal standard, a series of validation experiments should be performed. The following protocols provide a framework for this evaluation.
Assessment of Purity and Identity by LC-MS/MS
Objective: To confirm the chemical identity and estimate the purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or chloroform:methanol 2:1) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to be used for the analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like Glucosylsphingosine.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion. For this compound, the precursor ion would be [M+H]+ at m/z ~468.6, and a characteristic product ion would be monitored.
-
Data Analysis:
-
Assess the chromatogram for a single, sharp peak at the expected retention time for Glucosylsphingosine.
-
The presence of other peaks may indicate impurities. Peak area integration can be used to estimate the relative purity.
-
Confirm the mass-to-charge ratio of the precursor and product ions.
-
-
Evaluation of Performance as an Internal Standard in a Biological Matrix
Objective: To assess the suitability of this compound as an internal standard for the quantification of endogenous Glucosylsphingosine in a relevant biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of this compound.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as described in Protocol 1.
-
Set up MRM transitions for both endogenous Glucosylsphingosine (precursor m/z ~462.3) and the this compound internal standard (precursor m/z ~468.6).
-
-
Data Analysis and Performance Metrics:
-
Co-elution: Verify that the endogenous analyte and the internal standard have the same retention time.
-
Matrix Effect: Evaluate the consistency of the internal standard's peak area across different biological samples to assess the impact of the matrix on ionization.
-
Calibration Curve: Prepare a calibration curve of the endogenous analyte in the biological matrix and assess linearity, accuracy, and precision with the use of the internal standard. The coefficient of determination (r²) should be close to 1.
-
Visualizing the Workflow and Biological Pathway
To better understand the experimental process and the biological context of Glucosylsphingosine, the following diagrams are provided.
Caption: Experimental workflow for quantifying Glucosylsphingosine.
Caption: Glucosylsphingosine's role in Gaucher disease pathology.
The Biological Significance of Glucosylsphingosine in Gaucher Disease
In Gaucher disease, a deficiency in the lysosomal enzyme β-glucocerebrosidase (GCase) leads to the accumulation of its substrate, glucosylceramide.[1] This accumulated glucosylceramide can be deacylated by acid ceramidase to form glucosylsphingosine.[2] Elevated levels of glucosylsphingosine are cytotoxic and are believed to play a significant role in the pathophysiology of the disease.[2] As depicted in the signaling pathway diagram, glucosylsphingosine can activate the mTORC1 signaling pathway, which in turn inhibits lysosomal biogenesis and autophagy, further exacerbating the lysosomal dysfunction characteristic of Gaucher disease.[2][3]
Conclusion
While a direct comparative study of this compound from different commercial suppliers is not currently available, researchers can ensure the quality of their internal standard by performing the validation experiments outlined in this guide. The consistency in specifications from major suppliers suggests a reliable primary source. By rigorously assessing the purity, identity, and performance of this compound, researchers can have high confidence in the accuracy of their biomarker quantification, which is crucial for advancing our understanding and treatment of Gaucher disease.
References
- 1. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Assessing Lot-to-Lot Variability of Glucosylsphingosine-13C6: A Comparison Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Glucosylsphingosine-13C6 serves as a critical internal standard for the accurate quantification of glucosylsphingosine (lyso-Gb1), a key biomarker for Gaucher disease. The consistency and purity of this stable isotope-labeled standard are paramount for the reliability of bioanalytical assays. This guide provides a framework for assessing the lot-to-lot variability of commercially available this compound, enabling researchers to ensure the quality and consistency of their analytical data.
Comparison of Supplier Specifications for this compound
| Parameter | Typical Specification | Importance in Analytical Assays |
| Chemical Purity | ≥98% | Ensures that the internal standard signal is not compromised by impurities, which could interfere with the analyte signal or introduce variability. |
| Isotopic Purity | Not consistently specified, but crucial for assay accuracy. | High isotopic enrichment is necessary to minimize the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte concentration. |
| Chemical Identity | Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). | Verifies the correct molecular structure of the internal standard. |
| Physical Form | Typically a solid. | Important for handling and preparation of stock solutions. |
| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform:methanol mixtures. | Dictates the appropriate solvent for preparing stock and working solutions. |
Note: Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.
Experimental Protocol for Assessing Lot-to-Lot Variability
To ensure the interchangeability and consistency of different lots of this compound, a systematic evaluation is recommended. The following experimental protocol outlines a robust procedure for this assessment.
Objective:
To compare the performance of a new lot of this compound against a previously qualified (reference) lot.
Materials:
-
New lot of this compound
-
Reference lot of this compound
-
Glucosylsphingosine (unlabeled analyte)
-
Blank biological matrix (e.g., plasma, serum)
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS)
-
Appropriate solvents and reagents for sample preparation and chromatography
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the new lot, reference lot, and unlabeled glucosylsphingosine in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions of both the new and reference internal standards at the same concentration that will be used in the analytical assay.
-
Prepare a series of calibration standards and quality control (QC) samples by spiking the unlabeled glucosylsphingosine into the blank biological matrix.
-
-
Assessment of Chemical Purity and Isotopic Contribution:
-
Analyze a high-concentration solution of the new lot of this compound by LC-MS/MS.
-
Monitor the mass transition of the unlabeled glucosylsphingosine to assess its presence as an impurity. The response of the unlabeled analyte should be minimal, ideally less than 0.1% of the internal standard response.
-
-
Comparative Analysis of Calibration Curves:
-
Prepare two sets of calibration curves. In one set, spike the calibration standards with the reference lot of the internal standard. In the other set, use the new lot of the internal standard.
-
Analyze both sets of calibration curves using the validated LC-MS/MS method.
-
Compare the slope, intercept, and correlation coefficient (r²) of the two calibration curves. The values should be within a predefined acceptance range (e.g., ±15%).
-
-
Analysis of Quality Control Samples:
-
Analyze multiple replicates of low, medium, and high concentration QC samples prepared with both the new and reference lots of the internal standard.
-
Calculate the accuracy and precision for each QC level. The results obtained with the new lot should be comparable to those obtained with the reference lot and fall within the acceptance criteria of the bioanalytical method validation guidelines (e.g., ±15% for accuracy and ≤15% for precision).
-
-
Matrix Effects Evaluation:
-
Assess the matrix effect for the new lot of the internal standard by comparing the response in a post-extraction spiked sample to the response in a neat solution.
-
The matrix factor for the new lot should be consistent with that of the reference lot.
-
Visualizing the Workflow and Key Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing lot-to-lot variability and the logical relationships in qualifying a new internal standard.
Caption: Experimental workflow for assessing the lot-to-lot variability of this compound.
Caption: Logical relationships for qualifying a new lot of an internal standard.
Conclusion and Recommendations
The consistency of the internal standard is a cornerstone of robust and reliable bioanalytical methods. While suppliers of this compound adhere to high purity standards, it is incumbent upon the end-user to verify the suitability of each new lot within their specific assay. By implementing a systematic comparison against a reference lot, researchers can mitigate the risk of analytical variability and ensure the long-term integrity of their study data. It is recommended to perform this qualification for every new lot of internal standard received to maintain the highest level of quality control in the laboratory.
The Precision of Glucosylsphingosine-13C6 in Gaucher Disease Diagnosis: A Cost-Benefit Analysis for the Modern Diagnostic Laboratory
For researchers, scientists, and drug development professionals, the accurate and efficient diagnosis of lysosomal storage disorders like Gaucher disease is paramount. This guide provides a comprehensive cost-benefit analysis of utilizing Glucosylsphingosine-13C6 as an internal standard for the quantification of Glucosylsphingosine (lyso-Gb1) in routine diagnostic laboratories. We will compare this advanced method with traditional diagnostic approaches, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making.
Gaucher disease (GD) is an inherited metabolic disorder caused by the deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide, primarily in macrophages.[1][2][3] The gold standard for diagnosis has traditionally been the measurement of GCase enzyme activity in leukocytes, known as the beta-glucosidase leukocyte (BGL) test, often followed by genetic analysis of the GBA gene.[4][5][6] However, the emergence of glucosylsphingosine (lyso-Gb1) as a highly sensitive and specific biomarker for GD has introduced a paradigm shift in diagnostic strategies.[7][8] The use of a stable isotope-labeled internal standard, this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for lyso-Gb1 quantification, significantly enhances the accuracy and reliability of this diagnostic test.
Comparative Analysis of Diagnostic Methods for Gaucher Disease
The selection of a diagnostic method in a routine laboratory setting hinges on a balance of performance, cost, and turnaround time. Below is a comparative summary of the primary methods for Gaucher disease diagnosis.
| Diagnostic Method | Principle | Sensitivity | Specificity | Average Cost (USD) | Turnaround Time |
| Lyso-Gb1 Quantification with this compound | LC-MS/MS measurement of the biomarker lyso-Gb1 using a stable isotope-labeled internal standard for precise quantification. | 100%[8][9] | 100%[8][9] | Assay-dependent, with internal standard costs of approximately $847 - $1472 per 1 mg.[10][11] | 1-2 days |
| Beta-Glucosidase Leukocyte (BGL) Test | Measures the enzymatic activity of glucocerebrosidase in a blood sample. | High, as all patients have low enzyme activity.[4] | Can have overlapping results between carriers and affected individuals, and is not suitable for carrier identification.[12][13] | $200 - $5,880[6][14][15][16] | 8 - 15 days[13] |
| GBA Gene Sequencing | Identifies pathogenic mutations in the glucocerebrosidase gene. | High, can identify over 99% of carriers.[4] | High | $1,000 - $1,320[4][17] | 10 - 21 days[4][17] |
| Other Biomarkers (e.g., Chitotriosidase, CCL18) | Measurement of secondary biomarkers that are elevated in Gaucher disease. | Chitotriosidase: 91.7%[18] | Chitotriosidase: 86.1%[18] | Varies by laboratory | Varies by laboratory |
Cost-Benefit Deep Dive: The Case for this compound
The primary cost associated with the lyso-Gb1 assay is the initial investment in LC-MS/MS instrumentation and the recurring cost of consumables, including the this compound internal standard. While the upfront cost of the stable isotope-labeled standard may seem high, its use is critical for mitigating matrix effects and ensuring the highest level of accuracy and precision in quantification, a standard practice in modern analytical chemistry.
Benefits of Incorporating Lyso-Gb1 with this compound:
-
Unparalleled Diagnostic Accuracy: With 100% sensitivity and specificity, the lyso-Gb1 assay can definitively diagnose Gaucher disease, reducing the need for repeat testing and minimizing the emotional and financial burden of diagnostic uncertainty for patients.[8][9]
-
Rapid Turnaround Time: LC-MS/MS assays can be performed with a significantly faster turnaround time compared to the BGL test and genetic sequencing, enabling quicker clinical decision-making.
-
Monitoring Disease Severity and Treatment Response: Lyso-Gb1 levels correlate with disease severity and can be used to monitor the efficacy of enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[7]
-
Potential for High-Throughput Screening: The methodology is amenable to multiplexing and automation, making it suitable for newborn screening programs and large-scale diagnostic testing.[10]
Considerations:
-
Initial Capital Expenditure: The requirement for an LC-MS/MS system represents a significant initial investment for laboratories not already equipped with this technology.
-
Technical Expertise: Running and maintaining an LC-MS/MS system and interpreting the data requires specialized technical expertise.
Experimental Protocols
Quantification of Glucosylsphingosine in Dried Blood Spots (DBS) by LC-MS/MS
This protocol provides a general framework for the analysis of lyso-Gb1 in DBS samples using this compound as an internal standard.
1. Sample Preparation:
- A 3.2 mm punch from a dried blood spot is placed into a well of a 96-well plate.
- An extraction solution containing an optimized ratio of methanol, acetonitrile, and water, and a known concentration of this compound is added to each well.
- The plate is sealed and incubated with shaking to facilitate the extraction of lyso-Gb1 and the internal standard.
- Following incubation, the supernatant is transferred to a new plate for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography: An aliquot of the extracted sample is injected onto a C18 reverse-phase analytical column. A gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid, is used to separate lyso-Gb1 from other components.
- Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the detection and quantification of lyso-Gb1 and this compound.
- MRM Transitions:
- Glucosylsphingosine (Lyso-Gb1): Precursor ion (m/z) -> Product ion (m/z)
- This compound: Precursor ion (m/z) -> Product ion (m/z)
3. Data Analysis:
- The peak areas of lyso-Gb1 and this compound are integrated.
- A calibration curve is constructed by plotting the ratio of the peak area of lyso-Gb1 to the peak area of this compound against the concentration of lyso-Gb1 standards.
- The concentration of lyso-Gb1 in the unknown samples is then calculated from the calibration curve.
Visualizing the Molecular and Diagnostic Pathways
To better understand the role of lyso-Gb1 in Gaucher disease and the workflow of its analysis, the following diagrams are provided.
Conclusion
The integration of lyso-Gb1 quantification, utilizing this compound as an internal standard, into routine diagnostic laboratories represents a significant advancement in the diagnosis and management of Gaucher disease. While the initial investment in technology and reagents is a consideration, the superior accuracy, rapid turnaround time, and the ability to monitor disease progression and therapeutic response present a compelling case for its adoption. For laboratories aiming to provide the highest standard of care and diagnostic precision, the cost-benefit analysis strongly favors the implementation of this modern, biomarker-driven approach. This method not only streamlines the diagnostic process but also provides clinicians with a powerful tool to improve patient outcomes.
References
- 1. Gaucher Disease: The Metabolic Defect, Pathophysiology, Phenotypes And Natural History - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. gaucherdisease.org [gaucherdisease.org]
- 5. gaucherdisease.org [gaucherdisease.org]
- 6. Diagnosis and Testing Overview | Know Gaucher Disease [knowgaucherdisease.com]
- 7. Glucosylsphingosine (Lyso-Gb1) as a reliable biomarker in Gaucher disease: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucosylsphingosine (Lyso-Gb1) as a reliable biomarker in Gaucher disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gaucher Disease Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 12. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 13. Type 1 Gaucher Disease testing| Information for patients and families [knowgaucherdisease.com]
- 14. Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. evicore.com [evicore.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Best Practices for Reporting Results Obtained Using Glucosylsphingosine-¹³C₆: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in Gaucher disease research and related fields, the accurate quantification of glucosylsphingosine (GlcSph) is paramount. This guide provides a comprehensive comparison of Glucosylsphingosine-¹³C₆ with alternative internal standards for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data. It also details best practices for reporting results, including a complete experimental protocol and visualization of the relevant biological pathway.
Data Presentation: Comparison of Internal Standards
The choice of internal standard is critical for the accuracy and precision of GlcSph quantification by LC-MS/MS. The ideal internal standard co-elutes with the analyte and has similar ionization efficiency, thus compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards are the gold standard, with carbon-13 (¹³C) labeled and deuterated (²H) versions being the most common.
Table 1: Performance Comparison of Glucosylsphingosine-¹³C₆ vs. Deuterated Glucosylsphingosine as Internal Standards
| Performance Parameter | Glucosylsphingosine-¹³C₆ | Deuterated Glucosylsphingosine (e.g., d₅-GlcSph) | Key Advantages of Glucosylsphingosine-¹³C₆ |
| Chromatographic Co-elution | Typically exhibits near-perfect co-elution with native GlcSph. | Often shows a slight retention time shift, eluting slightly earlier than the native analyte.[1] | Closer physicochemical properties to the analyte ensure more accurate correction for matrix effects.[2] |
| Isotopic Stability | Highly stable, with no risk of isotope exchange. | Deuterium atoms can sometimes be prone to back-exchange with protons from the solvent, potentially compromising quantification.[1] | Greater reliability and data integrity, crucial for clinical and drug development studies. |
| Accuracy & Precision | Generally provides higher accuracy and precision due to identical chromatographic behavior. | Potential for reduced accuracy if the chromatographic shift is not properly managed, which can lead to differential ion suppression.[2] | Minimizes analytical errors, leading to more robust and reproducible results.[3] |
Table 2: Representative LC-MS/MS Method Validation Data Using ¹³C-Labeled Glucosylsphingosine Internal Standard
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [4] |
| Intra-assay Precision (%CV) | < 5% | [5] |
| Inter-assay Precision (%CV) | < 12% | [4][5] |
| Recovery (%) | > 95% | [4] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL in plasma | [4] |
Experimental Protocols
This section details a typical workflow for the quantification of glucosylsphingosine in human plasma using Glucosylsphingosine-¹³C₆ as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the Glucosylsphingosine-¹³C₆ internal standard at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is often preferred for good retention and separation of the polar glucosylsphingosine. Alternatively, a C18 reversed-phase column can be used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%), with a linear decrease to around 50-60% B over several minutes to elute the analyte and internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Glucosylsphingosine (Analyte): Precursor ion (m/z) 462.3 → Product ion (m/z) 282.3.[5]
-
Glucosylsphingosine-¹³C₆ (Internal Standard): Precursor ion (m/z) 468.3 → Product ion (m/z) 282.3.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity of the analyte and internal standard.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for Glucosylsphingosine quantification.
Signaling Pathway: Glucosylsphingosine and mTORC1 in Gaucher Disease
In the pathophysiology of Gaucher disease, the accumulation of glucosylsphingosine has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This activation can lead to downstream cellular effects contributing to the disease phenotype.
Caption: Glucosylsphingosine-induced mTORC1 signaling in Gaucher disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Glucosylsphingosine-13C6: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Glucosylsphingosine-13C6, a non-hazardous, stable isotope-labeled compound. Adherence to these protocols is paramount for personnel safety, environmental protection, and regulatory compliance.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is imperative to handle all laboratory chemicals with a degree of caution. The disposal of this compound should align with institutional policies and local regulations for non-hazardous chemical waste.
Key Characteristics of this compound
For quick reference, the following table summarizes the key characteristics of this compound based on available safety data.
| Property | Value |
| Hazard Classification | Not classified as hazardous[1] |
| Physical State | Solid |
| Isotopic Label | Carbon-13 (¹³C) - Stable, non-radioactive |
| Primary Disposal Route | Non-hazardous chemical waste stream |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, gloves, safety glasses) |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Initial Assessment and Waste Identification:
-
Confirm that the waste to be disposed of is indeed this compound and is not mixed with any hazardous substances.
-
If this compound is mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of according to the most hazardous component.
2. Personal Protective Equipment (PPE):
-
Before handling the compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
3. Containerization of Waste:
-
Solid Waste: Place the solid this compound into a clearly labeled, sealed container. The container should be compatible with the chemical and prevent any leakage.
-
Solutions: If the this compound is in a solution, identify the solvent.
-
Aqueous Solutions: For small quantities of aqueous solutions, and with institutional approval, disposal down the sanitary sewer with copious amounts of water may be permissible.
-
Organic Solvents: Solutions in organic solvents must be collected in a designated, labeled hazardous waste container for organic solvent waste. Do not dispose of organic solvents down the drain.
-
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste. After rinsing, the container labels should be defaced or removed, and the container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.
4. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and indicate that it is non-hazardous waste. If in a solution, the solvent and concentration should also be noted.
5. Consultation and Final Disposal:
-
Crucially, consult your institution's Environmental Health and Safety (EHS) office or equivalent department for their specific procedures for non-hazardous chemical waste. Local regulations and institutional policies may vary.
-
Follow the guidance provided by your EHS office for the final collection and disposal of the waste.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
Personal protective equipment for handling Glucosylsphingosine-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling Glucosylsphingosine-13C6, including operational procedures and disposal plans. By adhering to these step-by-step instructions, you can minimize risks and maintain a safe laboratory environment.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all chemicals with care.[1] One supplier advises that the material should be considered hazardous until further information is available and recommends avoiding ingestion, inhalation, or contact with eyes and skin.[2] An SDS for the unlabeled form of the compound, Glucosylsphingosine, also advises avoiding contact with skin, eyes, and clothing, and avoiding inhalation.[3] Therefore, a comprehensive approach to personal protective equipment is recommended.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, compiled from safety data sheets and general laboratory safety guidelines.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Use nitrile or other suitable impermeable gloves to prevent skin contact. The SDS for the labeled compound does not recommend a specific material due to a lack of testing, so selecting a glove with broad chemical resistance is a sound precautionary measure.[1] |
| Eyes/Face | Safety goggles or face shield | Protects against splashes and dust, preventing potential eye irritation.[3] |
| Body | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory | Use in a well-ventilated area or fume hood | While one SDS states breathing equipment is not required[1], another for the parent compound recommends avoiding breathing dust or vapors.[3] Handling the solid form in a fume hood will minimize inhalation risk. |
Operational Procedures for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
-
Preparation and Weighing:
-
Always handle the solid this compound within a chemical fume hood to minimize the risk of inhalation.
-
Before opening, allow the container to reach room temperature to prevent condensation of moisture, which can affect the compound's stability.[5]
-
-
Dissolving the Compound:
-
This compound is soluble in ethanol, methanol, and a 2:1 solution of chloroform:methanol.[2]
-
When working with organic solvents, ensure proper ventilation and use appropriate solvent-resistant gloves.
-
Always use glass, stainless steel, or Teflon equipment for transferring solutions of lipids in organic solvents to avoid leaching impurities from plasticware.[5][6]
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation: Segregate waste containing this compound from other waste streams.[7]
-
Containerization: Collect all liquid and solid waste in appropriately labeled, leak-proof containers.[7][8]
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program.[8] Do not dispose of it down the drain or in the regular trash.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Standard Laboratory Practices for BSL-1 Laboratories – Laboratory Safety Manual [lsm.alfaisal.edu]
- 5. avantiresearch.com [avantiresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
